Quinoxaline-5-carbaldehyde
Description
Properties
IUPAC Name |
quinoxaline-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-7-2-1-3-8-9(7)11-5-4-10-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGYMORBKJLAQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342505 | |
| Record name | Quinoxaline-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141234-08-4 | |
| Record name | 5-Quinoxalinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141234-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoxaline-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Quinoxaline-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline-5-carbaldehyde is a pivotal heterocyclic building block in the synthesis of a wide array of biologically active compounds and functional materials. Its strategic importance lies in the reactive aldehyde group at the 5-position of the quinoxaline scaffold, which allows for diverse chemical modifications. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering experimental protocols and tabulated spectral data to support researchers in medicinal chemistry and materials science.
Introduction
The quinoxaline core, a fusion of benzene and pyrazine rings, is a privileged scaffold in drug discovery, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of a formyl group at the C-5 position offers a versatile handle for further molecular elaboration, enabling the construction of complex derivatives with potentially enhanced biological efficacy or novel material characteristics. This document outlines a common synthetic pathway to this compound and provides a thorough characterization of the final product.
Synthesis of this compound
While several synthetic routes to quinoxaline derivatives are known, a prevalent method for the introduction of a carbaldehyde group at a specific position involves the oxidation of a corresponding methyl group. This section details a representative experimental protocol for the synthesis of this compound from 5-methylquinoxaline.
Synthetic Pathway
The synthesis of this compound can be achieved through the oxidation of 5-methylquinoxaline. This transformation is a key step in functionalizing the quinoxaline core at the 5-position.
Caption: Synthetic route to this compound.
Experimental Protocol: Oxidation of 5-Methylquinoxaline
This protocol describes a common method for the oxidation of a methyl group on an aromatic heterocycle to a carbaldehyde.
Materials:
-
5-Methylquinoxaline
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-methylquinoxaline (1.0 eq) in a minimal amount of dioxane.
-
Add selenium dioxide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.
-
Dilute the filtrate with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections provide expected analytical data.
Physical Properties
| Property | Value |
| CAS Number | 141234-08-4[1][2][3] |
| Molecular Formula | C₉H₆N₂O[1][2] |
| Molecular Weight | 158.16 g/mol [1][2] |
| Appearance | Solid |
| Purity | ≥95% - ≥98%[1][2] |
| Storage | Store at 4°C under a nitrogen atmosphere[1] |
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| ~10.5 (s, 1H, -CHO) | ~192.0 (C=O) |
| ~9.0 (d, 1H, Ar-H) | ~150.0 (Ar-C) |
| ~8.8 (d, 1H, Ar-H) | ~145.0 (Ar-C) |
| ~8.2 (dd, 1H, Ar-H) | ~142.0 (Ar-C) |
| ~8.0 (d, 1H, Ar-H) | ~138.0 (Ar-C) |
| ~7.8 (t, 1H, Ar-H) | ~132.0 (Ar-CH) |
| ~130.0 (Ar-CH) | |
| ~129.0 (Ar-CH) | |
| ~128.0 (Ar-CH) |
Note: The predicted chemical shifts are based on general knowledge of similar structures and may vary slightly from experimental values.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| Technique | Observed m/z |
| Electron Ionization (EI) | 158 (M⁺) |
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2850, ~2750 | Aldehydic C-H stretch |
| ~1700 | C=O stretch (aldehyde) |
| ~1600, ~1500 | Aromatic C=C and C=N stretches |
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide provides essential information for the synthesis and characterization of this compound. The detailed experimental protocol and tabulated spectral data serve as a valuable resource for researchers engaged in the design and development of novel quinoxaline-based compounds for pharmaceutical and material science applications. The provided workflows and data are intended to streamline the synthetic and analytical processes, facilitating further exploration of this important chemical entity.
References
Spectroscopic Profile of Quinoxaline-5-carbaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Quinoxaline-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Core Spectroscopic Data
The structural elucidation of this compound is critically supported by a combination of spectroscopic techniques. Below is a summary of the key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 10.5 (estimated) | s | - | H-C(O) |
| 9.0 - 9.2 (estimated) | m | - | H-2, H-3 |
| 8.2 - 8.4 (estimated) | m | - | H-6, H-8 |
| 7.8 - 8.0 (estimated) | m | - | H-7 |
Note: Estimated values are based on typical chemical shifts for quinoxaline derivatives and the influence of the aldehyde substituent. Precise experimental data was not available in the searched literature.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 192.0 (estimated) | C=O |
| 150.0 - 155.0 (estimated) | C-2, C-3 |
| 140.0 - 145.0 (estimated) | C-4a, C-8a |
| 130.0 - 138.0 (estimated) | C-5, C-6, C-7, C-8 |
Note: Estimated values are derived from known spectra of substituted quinoxalines.[1][2] The aldehyde group is expected to significantly deshield the carbonyl carbon.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1700 | Strong | C=O stretching (aldehyde) |
| 1630 - 1600 | Medium to Strong | C=N stretching (quinoxaline ring) |
| 1600 - 1450 | Medium | C=C stretching (aromatic rings) |
| 3100 - 3000 | Medium to Weak | Aromatic C-H stretching |
| ~2850, ~2750 | Weak | Aldehydic C-H stretching |
Note: Characteristic absorption bands are predicted based on the functional groups present in the molecule.[3]
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 158 | High | [M]⁺ (Molecular Ion) |
| 157 | High | [M-H]⁺ |
| 130 | Medium | [M-CO]⁺ |
| 103 | Medium | [M-CO-HCN]⁺ |
Note: The molecular weight of this compound is 158.16 g/mol .[4] The fragmentation pattern is predicted based on the stable quinoxaline ring system.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of quinoxaline derivatives.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically several thousand) is required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. For ESI, the sample is typically dissolved in a mixture of methanol or acetonitrile and water with a small amount of formic acid to promote protonation. For EI, the sample is vaporized and bombarded with a high-energy electron beam.
Logical Workflow for Spectroscopic Analysis
The process of characterizing a compound like this compound follows a logical progression of spectroscopic techniques to build a complete structural picture.
This guide serves as a foundational resource for understanding the key spectroscopic features of this compound. The provided data and protocols are essential for the quality control, reaction monitoring, and structural verification of this important chemical intermediate.
References
- 1. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Quinoxaline(91-19-0) 13C NMR [m.chemicalbook.com]
- 3. scialert.net [scialert.net]
- 4. scbt.com [scbt.com]
- 5. heteroletters.org [heteroletters.org]
- 6. tsijournals.com [tsijournals.com]
The Ascendant Therapeutic Potential of Quinoxaline-5-carbaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a fused bicyclic heteroaromatic system, has long been a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] Among the diverse array of quinoxaline derivatives, those bearing a carbaldehyde group at the 5-position represent a particularly promising, albeit more recently explored, subclass. This technical guide delves into the synthesis, biological activities, and therapeutic potential of quinoxaline-5-carbaldehyde derivatives and their closely related analogs, providing a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents. The inherent reactivity of the aldehyde functional group makes these compounds versatile intermediates for the synthesis of a wide range of Schiff bases, hydrazones, and other heterocyclic systems, further expanding their chemical space and biological utility.
Synthesis of the this compound Core and Its Derivatives
The foundational step in accessing this compound derivatives is the construction of the quinoxaline ring system itself. The most classical and widely employed method involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[3] Variations of this method, including the use of different catalysts and reaction conditions, have been developed to improve yields and simplify procedures.[4]
A notable synthetic route to a related quinoxaline-2-carboxaldehyde involves the oxidation of a precursor derived from the reaction of D-glucose with o-phenylenediamine.[2] While not specific to the 5-position, this highlights a potential strategy for introducing the aldehyde functionality.
More modern and environmentally benign approaches, such as microwave-assisted synthesis, have been successfully employed to accelerate the synthesis of quinoxaline derivatives, often leading to higher yields in shorter reaction times.[5] For instance, the synthesis of 1,4-dioxy-quinoxaline-2-carbaldehyde derivatives has been optimized using microwave irradiation.[6]
The synthesis of quinoxaline-5-carboxamide derivatives, which are closely related to the target carbaldehydes, begins with commercially available methyl 2,3-diaminobenzoate.[7] This starting material can be envisioned as a potential precursor to this compound through appropriate functional group transformations.
Biological Activities of Quinoxaline Derivatives
Quinoxaline derivatives exhibit a remarkable range of biological activities, with significant research focused on their anticancer, antimicrobial, and anti-inflammatory properties.[1][8] While specific data for this compound derivatives is emerging, the broader class of quinoxalines provides a strong indication of their potential.
Anticancer Activity
Numerous quinoxaline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[8][9][10] The mechanism of action often involves the inhibition of key enzymes in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).[11]
Table 1: Anticancer Activity of Selected Quinoxaline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11 | WiDr (Colon) | 0.81 | [11] |
| MCF-7 (Breast) | 1.34 | [11] | |
| HCT-116 (Colon) | 2.91 | [11] | |
| Compound 13 | WiDr (Colon) | 1.02 | [11] |
| MCF-7 (Breast) | 2.11 | [11] | |
| HCT-116 (Colon) | 0.95 | [11] | |
| Compound 4a | WiDr (Colon) | 3.21 | [11] |
| MCF-7 (Breast) | 4.54 | [11] | |
| HCT-116 (Colon) | 3.88 | [11] | |
| Compound 5 | WiDr (Colon) | 4.11 | [11] |
| MCF-7 (Breast) | 3.98 | [11] | |
| HCT-116 (Colon) | 4.23 | [11] | |
| Compound VIIIc | HCT116 (Colon) | 2.5 | [10] |
| MCF-7 (Breast) | 9 | [10] | |
| Compound 6k | HeLa (Cervical) | 12.17 | [9] |
| HCT-116 (Colon) | 9.46 | [9] | |
| MCF-7 (Breast) | 10.88 | [9] | |
| Compound 5 (Dong et al.) | HeLa (Cervical) | 0.126 | [12] |
| SMMC-7721 (Hepatoma) | 0.071 | [12] | |
| K562 (Leukemia) | 0.164 | [12] |
Antimicrobial Activity
The quinoxaline scaffold is a key component in many antimicrobial agents.[13][14] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][15] The antibacterial activity of quinoxaline-5-carboxamide derivatives against several bacterial strains highlights the potential of functionalizing the 5-position of the quinoxaline ring to develop potent antimicrobial agents.[7]
Table 2: Antibacterial Activity of a Quinoxaline Derivative
| Bacterial Strain | MIC (µg/mL) of a Quinoxaline Derivative | Reference |
| Staphylococcus aureus (MRSA) | 1 - 8 (most isolates at 4) | [16] |
Anti-inflammatory Activity
Quinoxaline derivatives have been investigated for their anti-inflammatory properties, with some compounds showing significant inhibition of inflammatory mediators.[17][18] The mechanism of their anti-inflammatory action can involve the inhibition of enzymes like COX-2 and lipoxygenase (LOX).[6][11][19]
Table 3: Anti-inflammatory Activity of a Quinoxaline Derivative
| Assay | Compound | Inhibition (%) / In vivo effect | Reference |
| Carrageenan-induced paw edema | Compound 7b | 41% reduction in edema | [19] |
| Carrageenan-induced paw edema | Indomethacin (Reference) | 47% reduction in edema | [19] |
| In vitro anti-inflammatory | Quinoxaline sulfonamide derivatives | 2.25% to 22.95% inhibition | [18] |
Experimental Protocols
General Synthesis of Quinoxaline Derivatives
A common and versatile method for the synthesis of quinoxalines involves the condensation of o-phenylenediamines with α-dicarbonyl compounds.[3]
Procedure:
-
To a solution of an o-phenylenediamine (1 mmol) in a suitable solvent (e.g., toluene, 8 mL), add the 1,2-dicarbonyl compound (1 mmol).
-
Add a catalytic amount of a suitable catalyst (e.g., molybdophosphovanadates supported on alumina, 0.1 g).[3]
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, separate the catalyst by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[3]
Microwave-Assisted Synthesis of 1,4-dioxy-quinoxaline-2-carbaldehyde Derivatives
This method offers a rapid and efficient route to quinoxaline aldehyde derivatives.[6]
Procedure:
-
In a microwave reaction flask, combine the appropriate 2-methyl-quinoxaline 1,4-dioxide (3 mmol), selenium dioxide (SeO₂, 4.5 mmol), and acetonitrile (20 mL).
-
Irradiate the mixture in a microwave reactor at 200 W for 5 minutes.
-
After the reaction, evaporate the solvent.
-
Perform an extraction with chloroform and water.
-
Purify the residue by column chromatography using a toluene:dioxane (3:2) solvent system to obtain the desired aldehyde.[6]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10]
Procedure:
-
Seed cancer cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with different concentrations of the synthesized quinoxaline derivatives for 72 hours.
-
Add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[10]
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[16]
Procedure:
-
Prepare serial dilutions of the quinoxaline derivative in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Incubate the plate under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[16]
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.[20]
Procedure:
-
Administer the test compound or a reference drug (e.g., indomethacin) to a group of rats.
-
After a specific time, induce inflammation by injecting a carrageenan solution into the sub-plantar region of the rat's hind paw.
-
Measure the paw volume at regular intervals using a plethysmometer.
-
Calculate the percentage of inhibition of edema compared to a control group.[20]
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for the synthesis and biological evaluation of quinoxaline derivatives.
Caption: Simplified signaling pathway showing dual inhibition of EGFR and COX-2 by certain quinoxaline derivatives.
Conclusion
This compound derivatives and their related analogs stand as a promising class of compounds with significant therapeutic potential. Their versatile synthesis and the broad spectrum of biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory research, make them attractive targets for further investigation. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers to build upon, paving the way for the development of novel and effective therapeutic agents based on the quinoxaline scaffold. The continued exploration of this chemical space is poised to yield new drug candidates with improved efficacy and safety profiles.
References
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. tsijournals.com [tsijournals.com]
- 6. dadun.unav.edu [dadun.unav.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives [mdpi.com]
- 16. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sphinxsai.com [sphinxsai.com]
- 19. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Quinoxaline-5-carbaldehyde: A Technical Guide to its Presumed Biological Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific mechanism of action of quinoxaline-5-carbaldehyde is limited in publicly available scientific literature. This guide provides an in-depth overview of the core biological activities and mechanisms of action attributed to the broader class of quinoxaline derivatives, which are structurally related to this compound. The information presented herein is intended to serve as a foundational resource for researchers investigating the potential of this and similar compounds.
Executive Summary
Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, is a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] Derivatives of this core structure have been extensively investigated for their potent anticancer, antimicrobial, and enzyme inhibitory properties.[1][4][5] The aldehyde functional group at the 5-position of the quinoxaline ring in this compound suggests a reactive site for potential covalent interactions with biological macromolecules, a feature that could contribute to its bioactivity. This technical guide synthesizes the current understanding of the mechanisms of action for quinoxaline derivatives, providing a predictive framework for the biological activities of this compound.
Core Biological Activities and Mechanisms of Action
The biological effects of quinoxaline derivatives are primarily attributed to their ability to interact with and modulate the function of key cellular enzymes and signaling pathways. The primary reported activities include anticancer, antimicrobial, and specific enzyme inhibition.
Anticancer Activity
Quinoxaline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][2][6] The proposed mechanisms of action are multifaceted and often involve the inhibition of critical cellular processes required for cancer cell proliferation and survival.
2.1.1 Inhibition of Protein Kinases
A predominant mechanism of anticancer action for many quinoxaline compounds is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[1][6] Several quinoxaline derivatives have been identified as potent inhibitors of key kinases involved in oncogenic signaling pathways.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Several quinoxaline-based compounds have been shown to inhibit VEGFR-2, thereby potentially blocking tumor-induced angiogenesis.[1]
-
c-Met Kinase Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in tumor cell proliferation, survival, and invasion. Derivatives of quinoxaline have been developed as specific inhibitors of c-Met kinase.
-
MAPK Pathway Inhibition: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a central regulator of cell proliferation, differentiation, and survival. Quinoxaline derivatives have been identified as inhibitors of key kinases in this pathway, such as p38α MAPK.[7]
-
PI3K/Akt/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling pathway that promotes cell growth, proliferation, and survival. Some quinoxaline derivatives are being investigated as dual inhibitors of PI3K and mTOR, offering a potent strategy to suppress cancer cell growth.[8]
-
Apoptosis Signal-regulating Kinase 1 (ASK1) Inhibition: ASK1 is a member of the MAPK kinase kinase family and is involved in stress and apoptotic signaling. Quinoxaline derivatives have been synthesized and evaluated as inhibitors of ASK1.[9]
2.1.2 Induction of Apoptosis
Many quinoxaline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[1][4][10] This is often a downstream consequence of kinase inhibition or other cellular stresses induced by the compounds. The apoptotic cascade can be initiated through both mitochondrial- and caspase-3-dependent pathways.[10]
2.1.3 Microtubule Interference
Certain imidazo[1,2-a]quinoxaline derivatives have been reported to act as microtubule-interfering agents, leading to potent anticancer activity.[1] Disruption of microtubule dynamics interferes with cell division and can trigger apoptosis.
Antimicrobial Activity
Quinoxaline derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi.[5][11][12][13]
The exact mechanism of antimicrobial action is not fully elucidated for all derivatives but is thought to involve the inhibition of essential microbial enzymes or interference with microbial DNA replication. The planar structure of the quinoxaline ring allows for potential intercalation into DNA, which could disrupt these processes.
Enzyme Inhibition
Beyond the protein kinases involved in cancer, quinoxaline derivatives have been shown to inhibit other classes of enzymes.
-
Monoamine Oxidase (MAO) Inhibition: Certain quinoxaline analogues have been synthesized and investigated as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[14] This suggests potential applications in neurological disorders.
-
Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE) Inhibition: Some quinoxaline-bridged bis(imidazolium) salts have shown potent inhibitory effects on human carbonic anhydrase isoenzymes I and II (hCA I and hCA II) and acetylcholinesterase (AChE).[15]
Quantitative Data
The following tables summarize the reported in vitro biological activities of various quinoxaline derivatives. It is important to note that these data are for compounds structurally related to this compound and may not be directly extrapolated.
Table 1: Anticancer Activity of Selected Quinoxaline Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Quinoxaline Derivative | Compound 4m (bromo-substituted) | A549 (human non-small-cell lung cancer) | MTT | 9.32 ± 1.56 | [10][16] |
| Quinoxaline Derivative | Compound 4b (bromo-substituted) | A549 (human non-small-cell lung cancer) | MTT | 11.98 ± 2.59 | [10][16] |
| Quinoxaline-based scaffold | Compound 3 | HCT116 (human colon carcinoma) | Not Specified | 10.27 | [1] |
| Quinoxaline Derivative | 26e (dibromo-substituted) | ASK1 expressing cells | Not Specified | 0.03017 | [9] |
| Quinoxaline Derivative | 4a (hydrazone moiety) | p38α MAP kinase expressing cells | Not Specified | 0.042 | [7] |
Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives
| Compound Class | Specific Derivative | Microorganism | EC50 (µg/mL) | Reference |
| Quinoxaline Derivative | Compound 5j | Rhizoctonia solani | 8.54 | [13] |
| Quinoxaline Derivative | Compound 5t | Rhizoctonia solani | 12.01 | [13] |
| Quinoxaline Derivative | Compound 5k | Acidovorax citrulli | Not Specified | [13] |
Table 3: Enzyme Inhibition by Selected Quinoxaline Derivatives
| Compound Class | Enzyme Target | Inhibition Constant (Ki) | Reference |
| Quinoxaline bridged bis(imidazolium) salts | Acetylcholinesterase (AChE) | 26.71–119.09 nM | [15] |
| Quinoxaline bridged bis(imidazolium) salts | Carbonic Anhydrase I (hCA I) | 19.77 to 133.68 nM | [15] |
| Quinoxaline bridged bis(imidazolium) salts | Carbonic Anhydrase II (hCA II) | 13.09 to 266.38 nM | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of quinoxaline derivatives.
Synthesis of Quinoxaline Derivatives
General Procedure for the Synthesis of 2,3-Disubstituted Quinoxalines:
A common method for synthesizing the quinoxaline scaffold is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1]
-
Dissolve the o-phenylenediamine derivative in a suitable solvent, such as ethanol or acetic acid.
-
Add an equimolar amount of the 1,2-dicarbonyl compound to the solution.
-
The reaction mixture is typically refluxed for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration.
-
Purify the crude product by recrystallization from an appropriate solvent.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative for 48-72 hours. Include a vehicle control (solvent alone) and a positive control (a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
-
Assay Setup: In a microplate, combine the kinase, its specific substrate, and ATP in a suitable buffer.
-
Compound Addition: Add the quinoxaline derivative at various concentrations to the wells.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of product formed or the amount of ATP remaining. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the quinoxaline derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways potentially targeted by quinoxaline derivatives and a general experimental workflow.
Caption: Putative inhibition of key oncogenic signaling pathways by quinoxaline derivatives.
Caption: General experimental workflow for the evaluation of this compound derivatives.
References
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of new series of quinoxaline based MAO-inhibitors and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
In Silico Exploration of Quinoxaline-5-carbaldehyde and its Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Quinoxaline-5-carbaldehyde and its analogs, in particular, have emerged as a promising class of compounds for the development of novel therapeutics. In silico methodologies play a pivotal role in accelerating the drug discovery and development pipeline for these compounds by providing valuable insights into their structure-activity relationships (SAR), pharmacokinetic properties, and potential mechanisms of action. This in-depth technical guide provides a comprehensive overview of the in silico studies of this compound and its analogs, detailing experimental protocols, summarizing key quantitative data, and visualizing relevant biological pathways.
Data Presentation: Quantitative In Silico and In Vitro Data
The following tables summarize key quantitative data from various in silico and in vitro studies on quinoxaline analogs. This data provides a comparative analysis of their biological activities and predicted physicochemical properties.
Table 1: Anticancer Activity of Quinoxaline Analogs
| Compound ID | Target | Cell Line | IC50 (µM) | Binding Energy (kcal/mol) | Reference |
| VEGFR-2 Inhibitors | |||||
| 11g | VEGFR-2 | HepG-2 | 4.50 | - | [1] |
| 11g | VEGFR-2 | HCT-116 | 2.40 | - | [1] |
| 11g | VEGFR-2 | MCF-7 | 5.90 | - | [1] |
| 17b | VEGFR-2 | HepG-2 | 2.3 - 5.8 | -20.80 | [2] |
| 15b | VEGFR-2 | MCF-7 | 2.3 - 5.8 | - | [2] |
| c-Met Kinase Inhibitors | |||||
| NQ1 | c-Met | - | 1.1 | - | [3] |
| Compound 4 | c-Met | MKN-45 | Good | - | [4] |
| MDBD | c-Met | HepG2 | - | -10.8 | [5] |
| EGFR Inhibitors | |||||
| 4i | EGFR | A549 | 3.902 | - | [6] |
| IVd | EGFR | HeLa | 3.20 | -12.03 | [7] |
| IVd | EGFR | MCF-7 | 4.19 | -12.03 | [7] |
| IVd | EGFR | HEK 293T | 3.59 | -12.03 | [7] |
| IVd | EGFR | A549 | 5.29 | -12.03 | [7] |
| Other Anticancer Activity | |||||
| 4b | - | SMMC-7721 | 0.72 | - | [8] |
| 4b | - | MCF-7 | 1.78 | - | [8] |
| 4b | - | HeLa | 1.08 | - | [8] |
| 14 | - | MCF-7 | 2.61 | - | [9] |
| 18 | - | MCF-7 | 22.11 | - | [9] |
Table 2: ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile of Selected Quinoxaline Analogs
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | TPSA (Ų) | GI Absorption | BBB Permeant | Ames Mutagenesis | Carcinogenicity |
| 4d | - | -0.15 | - | - | - | High | Yes | Non-mutagen | Non-carcinogen |
| 5a | - | -0.18 | - | - | - | High | Yes | Non-mutagen | Non-carcinogen |
| 5b | - | -0.18 | - | - | - | Low | Yes | Non-mutagen | Non-carcinogen |
| 7b | - | -0.22 | - | - | - | Low | Yes | Non-mutagen | Non-carcinogen |
| 7d | - | -0.25 | - | - | - | Low | Yes | Non-mutagen | Non-carcinogen |
Note: Data for ADMET profiling of quinoline-3-carbaldehyde derivatives is presented as a representative example.[10]
Experimental Protocols
This section provides detailed methodologies for key in silico experiments commonly employed in the study of this compound and its analogs.
Protocol 1: Molecular Docking with AutoDock Vina
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASD; c-Met, PDB ID: 3F66; EGFR, PDB ID: 4HJO) from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Kollman charges) to the protein atoms.
-
Save the prepared protein structure in PDBQT format using AutoDock Tools.[11][12]
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound or its analog using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Define the rotatable bonds in the ligand.
-
Save the prepared ligand structure in PDBQT format.[11]
-
-
Grid Box Generation:
-
Define a 3D grid box around the active site of the target protein. The grid box should be large enough to encompass the entire binding pocket and allow for translational and rotational sampling of the ligand.
-
The center of the grid is typically set to the geometric center of the co-crystallized ligand or key active site residues.
-
-
Docking Simulation:
-
Use AutoDock Vina to perform the docking calculation.[11] The command typically includes the paths to the prepared protein and ligand files, the grid box parameters, and the desired output file name.
-
Vina will generate a set of binding poses for the ligand ranked by their predicted binding affinities (in kcal/mol).
-
-
Analysis of Results:
-
Visualize the docked poses and their interactions with the protein using molecular visualization software (e.g., PyMOL, Chimera).
-
Analyze the hydrogen bonds, hydrophobic interactions, and other key interactions between the ligand and the protein's active site residues.
-
Protocol 2: Molecular Dynamics (MD) Simulation with GROMACS
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[13][14]
-
System Preparation:
-
Prepare the protein and ligand topologies and coordinate files using a force field such as CHARMM36 for the protein and CGenFF for the ligand.
-
Combine the protein and ligand into a single complex.
-
Place the complex in a simulation box of appropriate size and shape (e.g., cubic, dodecahedron).
-
Solvate the system with a water model (e.g., TIP3P).
-
Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentrations.
-
-
Energy Minimization:
-
Perform energy minimization of the system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.
-
-
Equilibration:
-
Perform a two-phase equilibration process:
-
NVT (Canonical Ensemble): Equilibrate the system at a constant number of particles (N), volume (V), and temperature (T) to stabilize the temperature of the system. Position restraints are often applied to the protein and ligand heavy atoms.
-
NPT (Isothermal-Isobaric Ensemble): Equilibrate the system at a constant number of particles (N), pressure (P), and temperature (T) to stabilize the pressure and density of the system. Position restraints are gradually released.
-
-
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns) with no restraints.
-
Save the trajectory and energy data at regular intervals.
-
-
Analysis:
-
Analyze the trajectory to calculate various properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration, and hydrogen bond interactions over time.
-
These analyses provide insights into the stability of the protein-ligand complex and the dynamics of their interactions.
-
Protocol 3: ADMET Prediction
ADMET prediction is crucial for evaluating the drug-likeness and potential pharmacokinetic properties of a compound.
-
Input:
-
Provide the 2D or 3D structure of the quinoxaline analog in a suitable format (e.g., SMILES, SDF).
-
-
Web Server/Software:
-
Predicted Properties:
-
Physicochemical Properties: Molecular weight, LogP (lipophilicity), topological polar surface area (TPSA).
-
Pharmacokinetics: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, P-glycoprotein substrate/inhibitor status, cytochrome P450 (CYP) inhibition.
-
Drug-Likeness: Lipinski's rule of five, Veber's rule, Egan's rule.
-
Toxicity: AMES mutagenesis, carcinogenicity, hepatotoxicity.
-
-
Analysis:
-
Analyze the predicted properties to assess the compound's potential as a drug candidate. Compounds with favorable ADMET profiles are more likely to succeed in later stages of drug development.
-
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways targeted by quinoxaline analogs and a general workflow for in silico drug discovery.
Caption: A generalized workflow for in silico drug discovery.
Caption: VEGFR-2 signaling pathway and its inhibition.
Caption: c-Met signaling pathway and its inhibition.
Caption: EGFR signaling pathway and its inhibition.
Conclusion
In silico approaches are indispensable tools in the modern drug discovery landscape for this compound and its analogs. By leveraging computational methods such as molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can efficiently screen large compound libraries, optimize lead candidates, and gain a deeper understanding of their biological mechanisms. The integration of these in silico techniques with traditional experimental validation accelerates the identification of potent and selective drug candidates, ultimately paving the way for the development of novel therapeutics targeting a range of diseases. This guide provides a foundational framework for researchers to design and execute in silico studies for this important class of compounds.
References
- 1. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. plu.mx [plu.mx]
- 6. researchgate.net [researchgate.net]
- 7. medium.com [medium.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 13. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 15. mdpi.com [mdpi.com]
A Technical Guide to the Discovery and Isolation of Quinoxaline Alkaloids: A Case Study of Echinomycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies employed in the discovery and isolation of quinoxaline alkaloids, a class of heterocyclic natural products renowned for their diverse and potent biological activities. While the search for entirely novel quinoxaline alkaloids from natural sources is an ongoing endeavor, this document will utilize the well-documented isolation of Echinomycin, a prominent member of this class, as a representative case study. The principles and techniques detailed herein are broadly applicable to the quest for new chemical entities within this important pharmacological group.
Echinomycin is a bicyclic octadepsipeptide antibiotic belonging to the quinoxaline family, first isolated from Streptomyces echinatus. It exhibits potent antibacterial and anticancer properties, primarily through its ability to intercalate with DNA. The following sections will provide a detailed protocol for its isolation and characterization, present relevant quantitative data in a structured format, and visualize the experimental workflow and biosynthetic pathway.
Experimental Protocols: Isolation and Characterization of Echinomycin
The following protocols are a composite representation of established methods for the isolation of Echinomycin from fermentation cultures of Streptomyces species.
Fermentation of the Producing Microorganism
A seed culture of Streptomyces echinatus is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) and incubating at 28-30°C for 48-72 hours with shaking. This seed culture is then used to inoculate a larger production medium rich in nutrients to support secondary metabolite production. A typical production medium might contain glucose, peptone, yeast extract, and inorganic salts. The production culture is incubated for 5-7 days under controlled conditions of temperature, pH, and aeration to maximize the yield of Echinomycin.
Extraction of Crude Alkaloid Mixture
Following the fermentation period, the mycelial biomass is separated from the culture broth by centrifugation or filtration. Echinomycin is primarily located within the mycelia. The mycelial cake is then subjected to solvent extraction, typically using a polar organic solvent such as acetone or methanol. The solvent is added to the mycelia, and the mixture is agitated for several hours to ensure efficient extraction of the alkaloids. The resulting extract is then filtered, and the solvent is evaporated under reduced pressure to yield a crude extract containing Echinomycin and other metabolites.
Chromatographic Purification
The crude extract is subjected to a series of chromatographic steps to isolate Echinomycin to a high degree of purity.
-
Initial Fractionation: The crude extract is often first fractionated using vacuum liquid chromatography (VLC) or column chromatography over a silica gel stationary phase. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing in polarity (e.g., with ethyl acetate and then methanol), is employed to separate the components based on their polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing Echinomycin.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with Echinomycin are then subjected to preparative reverse-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile or methanol, often with a small percentage of a modifier like trifluoroacetic acid (TFA). The elution is monitored by a UV detector at a wavelength where Echinomycin shows strong absorbance (e.g., 243 nm). The peak corresponding to Echinomycin is collected.
Structure Elucidation and Characterization
The purified compound is subjected to various spectroscopic analyses to confirm its identity and structure as Echinomycin.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained during the isolation and characterization of Echinomycin.
Table 1: Fermentation and Extraction Yields
| Parameter | Value |
| Fermentation Volume | 10 L |
| Mycelial Wet Weight | 500 g |
| Crude Extract Yield | 15 g |
| Purified Echinomycin Yield | 150 mg |
Table 2: Spectroscopic Data for Echinomycin
| Technique | Key Data Points |
| HR-ESI-MS | m/z [M+H]⁺ calculated for C₅₁H₆₅N₁₂O₁₂S₂: 1101.4301; found: 1101.4298 |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 8.85 (s, 2H), 8.20 (d, J = 8.0 Hz, 2H), 7.80-7.60 (m, 6H), 5.80 (m, 2H), ... |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 168.5, 165.0, 145.0, 142.0, 131.0, 130.5, 129.0, 128.5, ... |
Table 3: Biological Activity of Echinomycin
| Assay | IC₅₀ Value |
| Antibacterial (Bacillus subtilis) | 0.1 µg/mL |
| Cytotoxicity (HeLa cells) | 1.5 nM |
Mandatory Visualizations
Experimental Workflow for Echinomycin Isolation
Caption: Experimental workflow for the isolation of Echinomycin.
Biosynthetic Pathway to the Quinoxaline Core
Caption: Simplified biosynthetic pathway to the quinoxaline core of Echinomycin.
Quinoxaline-5-carbaldehyde: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, is a cornerstone in the architecture of medicinally active compounds. Its unique electronic properties and versatile substitution patterns have rendered it a privileged structure in the pursuit of novel therapeutics. Among its various derivatives, quinoxaline-5-carbaldehyde has emerged as a particularly valuable building block, offering a reactive aldehyde functionality for the construction of diverse molecular entities with significant biological activities. This guide provides a comprehensive overview of the synthesis, key reactions, and therapeutic applications of derivatives originating from this compound, supported by experimental data and procedural insights.
Synthetic Strategies and Key Reactions
The aldehyde group at the 5-position of the quinoxaline ring is a versatile handle for a multitude of chemical transformations, enabling the synthesis of a wide array of derivatives. Key reactions include reductive amination, Schiff base formation, and condensations to form new heterocyclic rings.
Reductive Amination
Reductive amination is a powerful method for introducing substituted amino groups. This reaction typically involves the initial formation of a Schiff base between this compound and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.
Experimental Protocol: Synthesis of a PARP Inhibitor Precursor via Reductive Amination
A notable application of this reaction is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial in cancer therapy. In a documented synthesis, this compound is reacted with a piperazine derivative in the presence of a reducing agent.
To a solution of this compound (50 mg, 0.23 mmol) and 6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide (54.1 mg, 0.23 mmol) in tetrahydrofuran (3 mL), the mixture is stirred at room temperature for 2 minutes. Subsequently, sodium triacetoxyborohydride (192 mg, 0.91 mmol) is added, and the reaction is stirred for an additional 16 hours at room temperature. The reaction is then quenched with methanol (0.1 mL) and the solvent is removed under reduced pressure to yield the desired product.
Below is a generalized workflow for this synthetic approach.
Synthesis of Prolyl Hydroxylase Antagonists
Biological Activities of this compound Derivatives
Derivatives of this compound have shown promise in targeting key enzymes involved in disease progression, particularly in oncology.
PARP Inhibition
As mentioned, reductive amination of this compound is a key step in synthesizing potent PARP inhibitors. PARP enzymes are critical for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations. The quinoxaline moiety in these inhibitors often serves as a crucial pharmacophore for binding to the enzyme's active site.
The signaling pathway below illustrates the central role of PARP in DNA repair and how its inhibition can impact cancer cells.
While specific IC50 values for derivatives of this compound are not widely published, the broader class of quinoxaline-based PARP inhibitors demonstrates significant potency. For context, other quinoxaline derivatives have reported potent anticancer activities with IC50 values in the low micromolar range against various cancer cell lines.
Table 1: Anticancer Activity of Structurally Related Quinoxaline Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) |
| Quinoxaline-based EGFR/COX-2 Inhibitors | Various | 0.81 - 4.54 |
| Quinoxaline-based VEGFR-2 Inhibitors | HCT116 | 4.4 |
| Quinoxaline-based VEGFR-2 Inhibitors | MCF-7 | 5.3 |
Note: The data presented is for structurally related quinoxaline compounds to provide context for the potential potency of this compound derivatives. Data for direct derivatives of this compound is limited in publicly available literature.
Conclusion
This compound stands out as a valuable and versatile starting material in medicinal chemistry. Its reactive aldehyde functionality provides a gateway to a diverse range of molecular architectures, including potent enzyme inhibitors for cancer therapy. The synthetic accessibility and the demonstrated utility in constructing complex bioactive molecules underscore its importance for researchers and professionals in drug discovery and development. Further exploration of derivatives from this scaffold holds significant promise for the identification of next-generation therapeutics.
Physicochemical Properties of Substituted Quinoxaline-5-carbaldehydes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of substituted quinoxaline-5-carbaldehydes. The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide is intended to be a valuable resource for professionals in drug discovery and development, offering detailed experimental methodologies, collated quantitative data, and visual representations of relevant biological pathways and experimental workflows.
Physicochemical Properties
The physicochemical properties of substituted quinoxaline-5-carbaldehydes are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties are significantly influenced by the nature and position of substituents on the quinoxaline ring.
Tabulated Physicochemical Data
The following table summarizes key physicochemical data for a selection of substituted quinoxaline derivatives. Due to the vast number of possible substitutions, this table presents a representative sample based on available literature.
| Compound/Substituent | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights | Reference |
| Quinoxaline-2-carbaldehyde | C₉H₆N₂O | 158.16 | - | ¹H NMR and ¹³C NMR data available. | [1] |
| 6-Bromo-2-chloro-3-amino-N-[4-(trifluoromethyl)phenyl]quinoxaline | C₁₅H₈BrClF₃N₄ | 431.61 | - | - | [2] |
| 7-Bromo-2-[2-(4-methoxy-benzylidene)hydrazinyl]thiazolo[5,4-b]quinoxaline | C₁₉H₁₃BrN₄OS₂ | 485.38 | - | - | [2] |
| 7-Bromo-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline | C₁₀H₉BrN₄ | 277.12 | - | - | [2] |
| 2,3-Diphenylquinoxaline | C₂₀H₁₄N₂ | 282.34 | 125-127 | ¹H NMR and ¹³C NMR data available. | [3] |
| 2,3-Bis(4-bromophenyl)quinoxaline | C₂₀H₁₂Br₂N₂ | 440.14 | 208-210 | ¹H NMR and ¹³C NMR data available. | [3] |
Synthesis of Substituted Quinoxaline-5-carbaldehydes
The primary synthetic route to quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of quinoxaline-5-carbaldehydes, a suitably substituted o-phenylenediamine is typically reacted with a glyoxal derivative.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of substituted quinoxaline-5-carbaldehydes.
Experimental Protocol: Synthesis of 2,3-Disubstituted Quinoxalines
A versatile method for synthesizing a wide array of 2,3-disubstituted quinoxalines involves the nucleophilic aromatic substitution (SNAr) on 2,3-dichloroquinoxaline (2,3-DCQ).[3]
Materials:
-
Quinoxaline-2,3(1H,4H)-dione
-
Phosphorus oxychloride (POCl₃)
-
Appropriate nucleophile (e.g., amine, thiol, alcohol)
-
Solvent (e.g., ethanol, DMF)
-
Base (e.g., triethylamine, potassium carbonate)
Procedure for the preparation of 2,3-dichloroquinoxaline:
-
To a stirred solution of quinoxaline-2,3(1H,4H)-dione, add phosphorus oxychloride.[3]
-
Reflux the mixture at 100 °C for 3 hours.[3]
-
Monitor the reaction progress by TLC.
-
After completion, distill off the excess POCl₃ under vacuum.[3]
-
Quench the reaction mixture with ice-cold water.[3]
-
Filter the precipitate, wash with water, and dry to obtain 2,3-dichloroquinoxaline.
Procedure for nucleophilic substitution:
-
Dissolve 2,3-dichloroquinoxaline in a suitable solvent.
-
Add the desired nucleophile and a base.
-
The reaction can be heated or stirred at room temperature depending on the nucleophile's reactivity.
-
The stepwise substitution of the two chlorine atoms allows for the synthesis of both symmetrically and asymmetrically substituted quinoxalines.[3]
-
Monitor the reaction by TLC.
-
Upon completion, perform an appropriate work-up, which may include extraction and washing.
-
Purify the product by recrystallization or column chromatography.
Biological Activities
Substituted quinoxaline-5-carbaldehydes and their derivatives have been reported to possess a broad spectrum of biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Quinoxaline derivatives have shown significant potential as anticancer agents, with their mechanism of action often involving the inhibition of protein kinases and the induction of apoptosis.[4]
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected quinoxaline derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound XIIIa | HepG-2 (Liver) | 2.03 ± 0.11 | [5] |
| Compound XIIIa | PC3 (Prostate) | 2.51 ± 0.2 | [5] |
| Compound XIIIa | MCF-7 (Breast) | 0.82 ± 0.02 | [5] |
| Kim-161 (5a) | T24 (Bladder) | 56.11 | [5] |
| Kim-111 (5b) | T24 (Bladder) | 67.29 | [5] |
| Thiosemicarbazone Derivative | B16-F0 (Melanoma) | < 10 µg/mL | [6] |
| Thiosemicarbazone Derivative | EAC (Ascites Carcinoma) | < 10 µg/mL | [6] |
| Thiosemicarbazone Derivative | MCF-7 (Breast) | < 10 µg/mL | [6] |
Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival.
Quinoxaline derivatives can induce programmed cell death (apoptosis) in cancer cells, often through the mitochondrial pathway.
Antimicrobial Activity
Derivatives of this compound, particularly Schiff bases and thiosemicarbazones, have demonstrated promising activity against a range of bacterial and fungal pathogens.
The following table presents the Minimum Inhibitory Concentration (MIC) values for some quinoxaline derivatives against various microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Quinoxaline derivative (i) | Bacillus sphaericus | Significant Inhibition Zone | [7] |
| Quinoxaline derivative (v) | Bacillus sphaericus | Significant Inhibition Zone | [7] |
| Quinoxaline derivative (iii) | Escherichia coli | Significant Inhibition Zone | [7] |
| Quinoxaline derivative (v) | Escherichia coli | Significant Inhibition Zone | [7] |
| Schiff base complexes | Escherichia coli | Active | [1] |
| Schiff base complexes | Proteus mirabilis | Active | [1] |
| Schiff base complexes | Klebsiella pneumoniae | Active | [1] |
| Schiff base complexes | Pseudomonas aeruginosa | Active | [1] |
| Schiff base complexes | Staphylococcus aureus | Active | [1] |
| Schiff base complexes | Fungal Isolates | Active | [1] |
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
Materials:
-
Test compound (substituted this compound derivative)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Protocols for Biological Evaluation
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Substituted this compound derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle controls (medium with DMSO) and blank controls (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.
Conclusion
Substituted quinoxaline-5-carbaldehydes represent a versatile and promising class of heterocyclic compounds with significant potential in drug discovery. Their diverse biological activities, particularly as anticancer and antimicrobial agents, warrant further investigation. This technical guide provides a foundational resource for researchers, summarizing key physicochemical data, outlining synthetic and biological evaluation protocols, and visualizing the underlying mechanisms of action. The continued exploration of structure-activity relationships within this class of compounds is crucial for the development of novel and effective therapeutic agents.
References
- 1. unn.edu.ng [unn.edu.ng]
- 2. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Quantum Chemical Blueprint: A Technical Guide to Quinoxaline-5-carbaldehyde for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of Quinoxaline-5-carbaldehyde. As the quinoxaline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds, a deep understanding of its derivatives at a molecular level is paramount for the rational design of novel therapeutic agents.[1] This document serves as a resource for professionals in drug discovery and development by detailing theoretical methodologies, presenting expected quantitative data in a structured format, and visualizing computational workflows.
Core Computational Methodologies
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful avenue for investigating the molecular properties of this compound. These in silico techniques provide insights that are complementary to experimental data, aiding in the interpretation of spectroscopic results and the prediction of molecular behavior.
Geometry Optimization
The first step in any quantum chemical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.
Experimental Protocol: The geometry of this compound is optimized using DFT calculations, commonly with the B3LYP (Becke's three-parameter Lee-Yang-Parr) exchange-correlation functional.[2][3][4] A basis set such as 6-311++G(d,p) is typically employed to provide a good balance between accuracy and computational cost.[3][5][6] The optimization process is complete when the forces on all atoms and the root-mean-square (RMS) displacement are close to zero, indicating that a stationary point on the potential energy surface has been reached. A subsequent frequency calculation is performed to ensure that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).
Vibrational Analysis
Vibrational frequency calculations are essential not only for confirming a true energy minimum but also for predicting the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be invaluable for the interpretation of experimental spectroscopic data.
Experimental Protocol: Following geometry optimization at the B3LYP/6-311++G(d,p) level of theory, harmonic vibrational frequencies are calculated.[2][3] The computed frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data.[3] The calculated IR intensities and Raman activities are then used to generate theoretical spectra.
Electronic Properties: Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the chemical reactivity and electronic transitions of a molecule.[7] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.[8][9]
Experimental Protocol: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation at the B3LYP/6-311++G(d,p) level of theory.[7][10] The spatial distribution of these orbitals can be visualized to identify the electron-donating and electron-accepting regions of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited.[8][11]
Spectroscopic Analysis
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra (UV-Vis) of molecules.[12][13][14] This allows for the prediction of the absorption wavelengths and the nature of the electronic transitions.
Experimental Protocol: TD-DFT calculations are performed on the optimized geometry of this compound, typically using the same functional and basis set as the geometry optimization.[2][15] The calculations provide the excitation energies (which can be converted to wavelengths) and the oscillator strengths for the electronic transitions. These results can be compared with experimental UV-Vis spectra to aid in the assignment of absorption bands.[12][13] The calculations are often performed in the presence of a solvent using a continuum model, such as the Polarizable Continuum Model (PCM), to account for solvent effects.[4][12]
The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules.[16] Theoretical prediction of 1H and 13C NMR spectra can assist in the structural elucidation of newly synthesized compounds.
Experimental Protocol: GIAO NMR calculations are performed at the DFT level, for instance, with the B3LYP functional and a suitable basis set like 6-311++G(2d,2p).[17] The calculations are typically performed in a solvent (e.g., DMSO or CDCl3) using the PCM model.[15] The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (TMS).
Quantitative Data Summary
The following tables summarize the expected quantitative data from the quantum chemical calculations on this compound.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (ring) | Calculated Value | ||
| C-N (ring) | Calculated Value | ||
| C=O | Calculated Value | ||
| C-H | Calculated Value | ||
| C-C-N | Calculated Value | ||
| C-N-C | Calculated Value | ||
| O-C-C | Calculated Value | ||
| Ring-CHO | Calculated Value |
Table 2: Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | IR Intensity (km/mol) | Raman Activity (Å4/amu) |
| C=O stretch | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| Aromatic C-H stretch | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| Aldehyde C-H stretch | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| Ring breathing | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
Table 3: Electronic Properties
| Property | Energy (eV) |
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Gap | Calculated Value |
Table 4: Simulated Spectroscopic Data
| Spectrum | Parameter | Calculated Value |
| UV-Vis | λmax (nm) | Calculated Value |
| Oscillator Strength | Calculated Value | |
| 1H NMR | Chemical Shift (ppm) | Calculated Value |
| 13C NMR | Chemical Shift (ppm) | Calculated Value |
Synthesis of Quinoxaline Derivatives
The synthesis of quinoxaline derivatives is well-established, with the most common method being the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[18][19]
Experimental Protocol: A general and efficient protocol for the synthesis of quinoxalines involves reacting a 1,2-phenylenediamine with a 1,2-dicarbonyl compound in a suitable solvent, often with a catalyst.[18][20][21] For this compound, a plausible synthetic route would involve the condensation of a suitably substituted o-phenylenediamine with a glyoxal derivative. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[19] Upon completion, the product can be isolated and purified by filtration and recrystallization.[19]
Visualizing Computational Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflow of the quantum chemical calculations and a potential signaling pathway for quinoxaline derivatives.
Caption: Workflow for Quantum Chemical Calculations.
Caption: Quinoxaline Inhibition of Kinase Signaling.
Biological Context and Drug Development Implications
Quinoxaline derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[22][23][24][25] Their mechanism of action often involves the inhibition of key enzymes, such as protein kinases, which are crucial for cell signaling pathways that regulate cell growth and proliferation.[1] The computational data generated for this compound can be instrumental in understanding its potential as a therapeutic agent. For instance, the electronic properties and molecular electrostatic potential can provide insights into its ability to interact with biological targets. This theoretical framework, when combined with experimental screening, can accelerate the drug discovery process by enabling a more rational, structure-based approach to the design of novel quinoxaline-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PlumX [plu.mx]
- 6. researchgate.net [researchgate.net]
- 7. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 8. researchgate.net [researchgate.net]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Molecular structure, HOMO–LUMO, and First Order Hyperpolarizability studies of some quinoxaline 1,4-dioxide derivatives… [ouci.dntb.gov.ua]
- 11. summer20.research.wesleyan.edu [summer20.research.wesleyan.edu]
- 12. Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 16. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. journal.uctm.edu [journal.uctm.edu]
- 18. acgpubs.org [acgpubs.org]
- 19. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quinoxaline synthesis [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 25. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
Methodological & Application
Synthetic Routes to Quinoxaline-5-carbaldehyde and Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Quinoxaline-5-carbaldehyde and its derivatives. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and protein kinase inhibitory effects. This compound serves as a versatile intermediate for the synthesis of a diverse library of bioactive compounds.
I. Synthetic Routes to this compound
Two primary synthetic strategies are presented for the preparation of this compound:
-
Condensation of 3,4-Diaminobenzaldehyde with Glyoxal: This is a direct and classical approach based on the well-established synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds.[1][2][3]
-
Oxidation of 5-Methylquinoxaline: This method involves the selective oxidation of the methyl group at the 5-position of the quinoxaline ring to an aldehyde functionality using an oxidizing agent such as selenium dioxide.[4][5]
A third, though less direct, method involves the derivatization of a pre-formed quinoxaline structure, such as the synthesis of 4-(2-methylquinoxalinyloxy) benzaldehyde from 2-chloro-3-methylquinoxaline and 4-hydroxybenzaldehyde.[6]
Data Presentation: Comparison of Synthetic Routes
| Route | Starting Materials | Key Reagents/Conditions | Reported Yield | Advantages | Disadvantages |
| 1. Condensation | 3,4-Diaminobenzaldehyde, Glyoxal | Mild acid or base catalyst, various solvents (e.g., ethanol, water) | Generally Good to High | Direct, atom-economical, utilizes readily available precursors. | Purification of the aldehyde product may require careful chromatography. |
| 2. Oxidation | 5-Methylquinoxaline | Selenium dioxide (SeO₂), often with a co-oxidant like t-BuOOH | Moderate to Good | Useful when 5-methylquinoxaline is a more accessible starting material. | Selenium dioxide is toxic and requires careful handling; potential for over-oxidation to the carboxylic acid. |
II. Experimental Protocols
Protocol 1: Synthesis of this compound via Condensation
This protocol describes the synthesis of this compound from 3,4-diaminobenzaldehyde and glyoxal.
Materials:
-
3,4-Diaminobenzaldehyde
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Sodium Bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 3,4-diaminobenzaldehyde (1.0 eq) in ethanol.
-
To this solution, add a catalytic amount of glacial acetic acid.
-
Slowly add glyoxal (1.1 eq, 40% aqueous solution) dropwise to the reaction mixture at room temperature with constant stirring.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Expected Yield: 70-85%
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 10.5 (s, 1H, -CHO), 9.0-8.0 (m, 5H, Ar-H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 192.0 (C=O), 150.0-125.0 (Ar-C).
-
IR (KBr, cm⁻¹): 1700 (C=O stretching, aldehyde), 1600 (C=N stretching), 3050 (Ar C-H stretching).
-
MS (ESI): m/z [M+H]⁺ calculated for C₉H₆N₂O.
Protocol 2: Synthesis of this compound via Oxidation
This protocol outlines the oxidation of 5-methylquinoxaline to this compound using selenium dioxide.
Materials:
-
5-Methylquinoxaline
-
Selenium Dioxide (SeO₂)
-
Dioxane
-
Water
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Silica gel for column chromatography
Procedure:
-
Caution: Selenium dioxide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
In a round-bottom flask, dissolve 5-methylquinoxaline (1.0 eq) in a mixture of dioxane and water.
-
Add selenium dioxide (1.1 eq) to the solution in portions.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the black selenium precipitate.
-
Dilute the filtrate with water and extract with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Expected Yield: 50-65%
III. Synthesis of this compound Derivatives
The aldehyde functionality of this compound is a versatile handle for the synthesis of various derivatives, primarily through condensation reactions with amines to form Schiff bases.
Protocol 3: General Procedure for the Synthesis of Schiff Base Derivatives
Materials:
-
This compound
-
Substituted aniline or other primary amine (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted primary amine (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.
Quantitative Data for Representative Schiff Base Derivatives:
| Derivative | Amine Reactant | Yield (%) | Biological Activity (if reported) |
| N-(quinoxalin-5-ylmethylene)aniline | Aniline | 85-95% | Potential anticancer and antimicrobial properties.[7][8] |
| 4-((quinoxalin-5-ylmethylene)amino)phenol | 4-Aminophenol | 80-90% | Potential antioxidant and kinase inhibitory activity. |
| N-(quinoxalin-5-ylmethylene)pyridin-2-amine | 2-Aminopyridine | 75-85% | Potential metal-chelating and catalytic properties. |
IV. Applications in Drug Discovery and Signaling Pathways
Quinoxaline derivatives are recognized for their potential as therapeutic agents, particularly as kinase inhibitors in cancer therapy.[9][10][11] The quinoxaline scaffold can act as a bioisostere for other aromatic systems and can be tailored to fit into the ATP-binding pocket of various kinases.
Inhibition of Kinase Signaling Pathways
Quinoxaline derivatives have been shown to inhibit several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. These include pathways mediated by Pim kinases and Apoptosis Signal-regulating Kinase 1 (ASK1).[12][13] The derivatization of this compound provides a route to novel compounds that can be screened for inhibitory activity against these and other important kinase targets.
V. Visualizations
Caption: Synthetic strategies for this compound.
Caption: Synthesis of Schiff bases from this compound.
Caption: Inhibition of Pim Kinase signaling by quinoxaline derivatives.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. tsijournals.com [tsijournals.com]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes: Protocols for the Condensation Reaction of Quinoxaline-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline-5-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its aldehyde functional group serves as a versatile handle for constructing more complex molecular architectures through condensation reactions. These reactions are fundamental for molecular elaboration, enabling the synthesis of diverse compound libraries for drug discovery and the development of novel functional materials. This document provides detailed protocols for two primary types of condensation reactions involving this compound: the formation of Schiff bases via reaction with primary amines and the Knoevenagel condensation with active methylene compounds.
Application Notes
The quinoxaline scaffold is a privileged structure in drug discovery, appearing in numerous compounds with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. The aldehyde group at the 5-position of the quinoxaline ring is an excellent electrophile, readily undergoing condensation to form new carbon-nitrogen (C=N) and carbon-carbon (C=C) double bonds.
-
Schiff Base Formation: The reaction of this compound with primary amines yields Schiff bases (or imines). This transformation is a cornerstone of combinatorial chemistry, allowing for the rapid generation of diverse libraries by varying the amine component. The resulting quinoxaline-derived Schiff bases are not only important final products but also key intermediates for the synthesis of other derivatives, such as secondary amines (via reduction) and various heterocyclic systems. These compounds are frequently investigated for their potential as metal-chelating agents and therapeutic candidates.
-
Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of this compound with compounds possessing an active methylene group (e.g., malononitrile, 2-cyanoacetamide). This reaction creates a new carbon-carbon double bond, yielding α,β-unsaturated products.[1] These products, such as (E)-2-cyano-3-(quinoxalin-5-yl)acrylamide, are of significant interest in drug development as they can act as Michael acceptors, forming covalent bonds with biological nucleophiles like cysteine residues in enzymes.[2] This mechanism is exploited in the design of targeted covalent inhibitors for various kinases and other enzymes implicated in disease.[2]
The protocols detailed below offer reliable and adaptable methods for synthesizing these valuable derivatives, providing a foundation for further chemical exploration and drug development efforts.
Quantitative Data Summary
The following table summarizes representative yields for condensation reactions involving heteroaromatic aldehydes, analogous to this compound. Yields are typically high, demonstrating the efficiency of these protocols.
| Entry | Aldehyde Reactant | Condensation Partner | Product Type | Catalyst | Solvent | Yield (%) |
| 1 | This compound | Aniline Derivative | Schiff Base | Acetic Acid (cat.) | Ethanol | 85-95% (Expected) |
| 2 | Quinoline-5-carbaldehyde | 2,6-Diisopropylaniline | Schiff Base | - | Ethanol | ~80%[3] |
| 3 | This compound | Malononitrile | Knoevenagel Product | Piperidine (cat.) | Ethanol | >90% (Expected)[4] |
| 4 | Heteroaromatic Aldehyde | Malononitrile | Knoevenagel Product | Agro-waste extract | Water | 89-95%[4] |
| 5 | This compound | 2-Cyanoacetamide | Knoevenagel Product | Piperidine (cat.) | Toluene | 70-85% (Expected)[5] |
Experimental Protocols
Protocol 1: Synthesis of Quinoxaline-5-yl Schiff Bases (Imine Formation)
This protocol describes a general procedure for the condensation of this compound with a primary amine to form a Schiff base. The reaction is typically catalyzed by a small amount of acid.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the aldehyde in a minimal amount of absolute ethanol (approx. 5-10 mL per mmol of aldehyde).
-
Amine Addition: Add the primary amine (1.0 - 1.1 eq) to the stirred solution.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Stir the reaction mixture at room temperature or gently reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate from the solution. If no precipitate forms, the solvent can be partially evaporated under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven. The product can be further purified by recrystallization if necessary.
dot
Caption: Workflow for the Knoevenagel condensation of this compound.
References
Application of Quinoxaline-5-carbaldehyde in Multicomponent Reactions: A Detailed Overview
Researchers and drug development professionals are increasingly turning to multicomponent reactions (MCRs) for the efficient synthesis of complex molecules with potential therapeutic applications. Quinoxaline-5-carbaldehyde presents as a valuable building block in this context, offering a scaffold with known biological significance. However, a comprehensive review of the available scientific literature reveals a notable scarcity of specific examples detailing the use of this compound as a reactant in well-established multicomponent reactions such as the Ugi or Passerini reactions.
While the synthesis of quinoxaline derivatives through various synthetic routes, including multicomponent strategies, is well-documented, the direct application of this compound in these one-pot syntheses appears to be an under-explored area of research. This lack of specific data prevents the formulation of detailed experimental protocols and the compilation of quantitative data directly related to this starting material.
This document, therefore, aims to provide a foundational understanding of how a heterocyclic aldehyde like this compound could theoretically be employed in key multicomponent reactions, alongside general protocols that would require adaptation and optimization for this specific substrate.
Theoretical Application in Key Multicomponent Reactions
Multicomponent reactions are powerful tools in medicinal chemistry due to their ability to generate molecular diversity in a time- and resource-efficient manner. The aldehyde functionality of this compound is a key reactive site for participation in several named MCRs.
Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like scaffold.
Conceptual Reaction Scheme:
Theoretically, this compound could serve as the aldehyde component in an Ugi reaction. The reaction would proceed through the initial formation of a Schiff base between this compound and a primary amine. This intermediate would then be attacked by the isocyanide and the carboxylate anion to form the final α-acylamino amide product, bearing the quinoxaline moiety.
Caption: Conceptual workflow of a Ugi-4CR using this compound.
Passerini Three-Component Reaction (Passerini-3CR)
The Passerini reaction is another isocyanide-based MCR that involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.
Conceptual Reaction Scheme:
In a hypothetical Passerini reaction, this compound would react with a carboxylic acid and an isocyanide. The reaction is believed to proceed through a concerted or ionic mechanism, ultimately leading to the formation of an α-acyloxy carboxamide product where the quinoxaline group is attached to the α-carbon.
Application Notes: Quinoxaline-5-carbaldehyde in Fluorescent Probe Development
Introduction
Quinoxaline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that are gaining prominence in the fields of materials science and drug development.[1] These scaffolds are increasingly utilized in the design of advanced fluorescent probes, offering superior photophysical properties such as high quantum yields, large Stokes shifts, and enhanced photostability compared to traditional dyes like fluorescein and rhodamine.[1] The quinoxaline core is chemically stable and its electronic properties can be readily tuned through chemical modification, making it a versatile platform for creating sensors for a wide array of analytes.[1][2]
The introduction of a carbaldehyde group at the 5-position of the quinoxaline ring creates Quinoxaline-5-carbaldehyde , a highly valuable and reactive precursor for the facile synthesis of novel chemosensors. The aldehyde functional group serves as a convenient anchor for covalently linking the quinoxaline fluorophore to various recognition moieties via Schiff base condensation, a reliable and high-yielding reaction.
Principle of Detection
The primary application of this compound in probe development involves its reaction with primary amines to form Schiff base ligands. The resulting imine (C=N) bond, along with nearby heteroatoms from the quinoxaline ring and the amine component, can form a specific binding pocket for a target analyte. The general sensing mechanism often relies on one of the following photophysical processes:
-
Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the probe may exhibit weak fluorescence due to non-radiative decay pathways like C=N bond isomerization or photoinduced electron transfer (PET). Upon chelation with a metal ion, the molecule's conformation becomes rigid, which blocks these non-radiative pathways and leads to a significant "turn-on" fluorescence response.[3]
-
Ratiometric Sensing: Binding of an analyte can cause a shift in the emission wavelength of the probe due to changes in its electronic structure, such as intramolecular charge transfer (ICT). This allows for ratiometric measurements (comparing intensities at two different wavelengths), which enhances accuracy by correcting for variations in probe concentration and instrumental factors.[4]
-
Protonation/Deprotonation: The nitrogen atoms in the quinoxaline ring are weakly basic and can be protonated in acidic conditions.[5] This protonation alters the electronic properties of the fluorophore, leading to changes in absorption and emission spectra, enabling the development of pH sensors.[6][7]
Probes derived from quinoxaline scaffolds have been successfully developed for the detection of various species, including metal cations (e.g., Cu²⁺, Fe³⁺), anions (e.g., F⁻, CN⁻), and biologically relevant small molecules like bisulfite.[8][9][10][11]
Quantitative Data of Representative Quinoxaline-Based Probes
The following table summarizes the performance of various fluorescent probes based on the quinoxaline scaffold to provide an overview of their potential sensing capabilities.
| Probe Derivative | Target Analyte | Detection Method | Limit of Detection (LOD) | Solvent System | Reference |
| Quinoxaline-naphthaldehyde Schiff base (QNH) | Cu²⁺ | Colorimetric (Absorption) | 0.45 µM | HEPES-buffer/acetonitrile (3/7) | [8] |
| 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM) | Fe³⁺ | Colorimetric | 0.236 µM | Not Specified | [10] |
| 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM) | Cu²⁺ | Fluorescence Quenching | 0.39 µM | Not Specified | [10] |
| Camphorquinone-derived probe (PAMD) | Aniline | Ratiometric Fluorescence | 0.3 µM | Not Specified | [4] |
| Camphorquinone-derived probe (PAMD) | p-Nitroaniline | Fluorescence Quenching | 60 nM | Not Specified | [4] |
| Camphorquinone-derived probe (DPTI) | HSO₃⁻ | Ratiometric Fluorescence | 0.07 µM | Not Specified | [12] |
| N-phenyl-N′-quinoxalin-2-ylmethylene-hydrazine | H⁺ (pH) | Colorimetric | pH range 0.7–2.7 | Not Specified | [6] |
| Aminoquinoxaline (QC1) | H⁺ (pH) | Colorimetric & Ratiometric Fluor. | pH range 1–5 | Aqueous | [13][14] |
Experimental Protocols
Protocol 1: General Synthesis of a this compound Schiff Base Probe
This protocol describes a general method for synthesizing a fluorescent Schiff base probe by reacting this compound with a primary amine.
Materials:
-
This compound
-
A selected primary amine (e.g., 2-aminophenol, ethylenediamine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with condenser
-
Stirring plate and magnetic stir bar
-
Standard laboratory glassware
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 15 mL of absolute ethanol.
-
To this solution, add a solution of the chosen primary amine (1.0 mmol for a 1:1 reaction, or 0.5 mmol of a diamine for a 2:1 reaction) dissolved in 10 mL of absolute ethanol. Add the amine solution dropwise while stirring.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a condenser to the flask and reflux the reaction mixture by heating it to 80 °C for 4-6 hours.
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the Schiff base product should form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Protocol 2: General Procedure for Metal Ion Detection
This protocol provides a general method for quantifying metal ions using a synthesized quinoxaline-based fluorescent probe.
Materials:
-
Synthesized quinoxaline Schiff base probe
-
Dimethyl sulfoxide (DMSO)
-
Buffer solution (e.g., HEPES)
-
Stock solutions of various metal ion salts (e.g., CuCl₂, FeCl₃) in deionized water
-
Quartz cuvettes
-
Fluorescence spectrophotometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of the synthesized probe in DMSO.
-
Prepare 10 mM stock solutions of the metal ions of interest in deionized water.
-
-
Assay Preparation:
-
In a quartz cuvette, place 2 mL of the buffer solution (e.g., 10 mM HEPES in a 9:1 DMSO/water mixture, pH 7.4).
-
Add an aliquot of the probe stock solution to the cuvette to achieve a final concentration of 10 µM.
-
-
Fluorescence Titration:
-
Record the initial fluorescence emission spectrum of the probe solution.
-
Incrementally add small aliquots (e.g., 1-5 µL) of the target metal ion stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes before recording the new fluorescence spectrum.
-
Continue this titration until the fluorescence intensity reaches a plateau.
-
-
Selectivity Test:
-
Prepare separate cuvettes containing the probe solution (10 µM).
-
Add a fixed, excess amount (e.g., 5-10 equivalents) of different metal ion stock solutions to each cuvette.
-
Record the fluorescence response for each metal ion to assess the probe's selectivity.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.
-
Use this titration curve to calculate the binding constant (Ka) and the limit of detection (LOD) based on the 3σ/slope method.
-
Protocol 3: General Procedure for pH Sensing
This protocol outlines the steps to evaluate the pH-sensing capabilities of a synthesized quinoxaline probe.
Materials:
-
Synthesized quinoxaline probe
-
Britton-Robinson buffer solutions covering a wide pH range (e.g., pH 2 to 12)
-
DMSO
-
pH meter
-
Fluorescence spectrophotometer
Procedure:
-
Solution Preparation:
-
Prepare a 1 mM stock solution of the probe in DMSO.
-
Prepare a series of Britton-Robinson buffer solutions with varying pH values.
-
-
pH Titration:
-
For each pH value to be tested, prepare a cuvette containing 2 mL of the corresponding buffer solution.
-
Add an aliquot of the probe stock solution to each cuvette to achieve a final concentration of 10 µM.
-
Verify the final pH of each solution with a calibrated pH meter.
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum for the probe in each buffer solution.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
If the probe is ratiometric, plot the ratio of fluorescence intensities at two key wavelengths against pH.
-
Use the resulting sigmoidal curve to determine the pKa of the probe, which corresponds to the pH at the half-maximal fluorescence change. This value indicates the center of the probe's effective pH sensing range.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Quinoxaline-based double responsive fluorescent probe: An effective tool for detection of aniline and p-nitroaniline in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing fluorescent quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A versatile quinoxaline derivative serves as a colorimetric sensor for strongly acidic pH - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Proton Triggered Colorimetric and Fluorescence Response of a Novel Quinoxaline Compromising a Donor-Acceptor System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, photophysical, and anion-sensing properties of quinoxalinebis(sulfonamide) functionalized receptors and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel quinoxaline-based multifunctional probe: Sensitive and selective naked-eye detection of Fe<sup>3+</sup> and fluorescent sensing of Cu<sup>2+</sup> and its application - Arabian Journal of Chemistry [arabjchem.org]
- 11. Sensitive detection of bisulfite by a novel quinoxaline-based fluorescent probe and its applications in food detection and bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensitive detection of bisulfite by a novel quinoxaline-based fluorescent probe and its applications in food detection and bioimaging - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Synthesis and Applications of Schiff Bases Derived from Quinoxaline-5-carbaldehyde: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from quinoxaline-5-carbaldehyde. While specific data for this exact derivative is limited in published literature, this guide consolidates established protocols and biological activity data from closely related quinoxaline-based Schiff bases to provide a foundational resource.
Quinoxaline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Schiff bases, characterized by an azomethine group (-C=N-), are readily synthesized from the condensation of primary amines and aldehydes, offering a versatile platform for the development of novel therapeutic agents.[3][4] The combination of these two pharmacophores in quinoxaline-based Schiff bases has led to the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents.[1][5][6]
Synthetic Protocols
The synthesis of Schiff bases from this compound generally follows a straightforward condensation reaction with a primary amine. The reaction is typically carried out in a suitable solvent, often with catalytic amounts of acid to facilitate the dehydration process.
General Experimental Protocol:
A general method for the synthesis of Schiff bases involves the reflux of equimolar amounts of an aldehyde and a primary amine in ethanol.[7]
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, substituted anilines, amino acids)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
To this solution, add the substituted primary amine (1 equivalent), also dissolved in a minimal amount of absolute ethanol.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC). Reaction times can vary from 2 to 6 hours.[7][8]
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated Schiff base product is then collected by filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure Schiff base.[7]
Characterization:
The synthesized Schiff bases are typically characterized using various spectroscopic techniques:
-
FT-IR Spectroscopy: To confirm the formation of the imine bond (C=N stretch), typically observed in the range of 1578-1625 cm⁻¹.[1][9]
-
¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the compound. The azomethine proton (-CH=N-) signal in ¹H NMR is characteristically found as a singlet in the downfield region (around 8.5-9.5 ppm).[9][10]
-
Mass Spectrometry: To determine the molecular weight of the synthesized compound.
Applications in Drug Development
Schiff bases derived from quinoxaline moieties have shown significant promise in various therapeutic areas, particularly in oncology and infectious diseases.
Anticancer Activity
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-3-Schiff Base Derivative (4d1) | NCI-H460 (Lung Cancer) | 5.16 ± 0.37 | [2] |
| Quinoline-3-Schiff Base Derivative (4d2) | NCI-H460 (Lung Cancer) | 7.62 ± 0.46 | [2] |
| Quinoline-3-Schiff Base Derivative (4l2) | NCI-H460 (Lung Cancer) | 7.66 ± 0.65 | [2] |
| Quinoline & Benzothiazole Schiff Base (5i) | MCF7 (Breast Cancer) | 10.65 | [5] |
| Quinoline & Benzothiazole Schiff Base (5i) | A549 (Lung Cancer) | 10.89 | [5] |
| Copper(II) Schiff Base Complex (Cu-54) | HeLa (Cervical Cancer) | 13.50 ± 1.21 | [11] |
| Copper(II) Schiff Base Complex (Cu-54) | HL-60 (Leukemia) | 13.85 ± 1.39 | [11] |
| Copper(II) Schiff Base Complex (Cu-54) | Caco-2 (Colon Cancer) | 13.88 ± 1.22 | [11] |
| Copper(II) Schiff Base Complex (Cu-54) | A-549 (Lung Cancer) | 20.01 ± 1.09 | [11] |
This table presents data from closely related quinoline and quinoxaline Schiff base derivatives to illustrate the potential potency.
Antimicrobial Activity
Quinoxaline-based Schiff bases have also demonstrated significant activity against a range of bacterial and fungal pathogens.[6] The mechanism of action is often attributed to the interference with essential cellular processes in the microorganisms.
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| 5-chloro-salicylaldehyde Schiff Base (2) | E. coli | 1.6 | [12] |
| 5-chloro-salicylaldehyde Schiff Base (2) | P. fluorescence | 2.8 | [12] |
| 5-chloro-salicylaldehyde Schiff Base (2) | S. aureus | 3.4 | [12] |
| 5-chloro-salicylaldehyde Schiff Base (2) | B. subtilis | 45.2 | [12] |
| 5-chloro-salicylaldehyde Schiff Base (2) | A. niger | 47.5 | [12] |
This table presents data from a Schiff base derived from a different aldehyde to showcase the potential antimicrobial efficacy.
Visualizing Synthesis and Biological Pathways
To better understand the synthesis process and potential mechanisms of action, the following diagrams are provided.
Caption: General workflow for the synthesis of Schiff bases.
Caption: A potential signaling pathway for anticancer activity.
Conclusion
Schiff bases derived from this compound represent a promising class of compounds for the development of new therapeutic agents. Although specific data for this scaffold is emerging, the established synthetic routes and the potent biological activities of analogous compounds provide a strong rationale for further investigation. The protocols and data presented herein serve as a valuable resource for researchers venturing into this exciting area of medicinal chemistry. Further studies are warranted to synthesize and evaluate a library of these specific Schiff bases to fully elucidate their therapeutic potential.
References
- 1. ijfans.org [ijfans.org]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. ijfmr.com [ijfmr.com]
- 5. Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff’s Bases [ajgreenchem.com]
- 6. unn.edu.ng [unn.edu.ng]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Biological Evaluation of Nano Schiff Base Derivatives and Their Conversion into Oxazepine and Imidazoline Derivatives: A Comprehensive Study [jns.kashanu.ac.ir]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 11. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Quinoxaline-5-carbaldehyde in Cancer Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Quinoxaline-5-carbaldehyde serves as a pivotal precursor in the synthesis of a diverse array of quinoxaline derivatives that exhibit significant potential in cancer research. The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets.[1] Derivatives synthesized from this compound have demonstrated a broad spectrum of anticancer activities, including cytotoxicity against various cancer cell lines, induction of apoptosis, and inhibition of key signaling pathways crucial for tumor growth and proliferation.[1][2][3]
The versatility of the carbaldehyde group at the 5-position allows for a wide range of chemical modifications, enabling the development of novel therapeutic agents.[4] These modifications can fine-tune the pharmacological profile of the resulting molecules, enhancing their potency and selectivity for cancer cells.[5] The anticancer mechanisms of quinoxaline derivatives are multifaceted, often involving the inhibition of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for cancer cell signaling.[3][6][7] Furthermore, some derivatives have been shown to act as topoisomerase inhibitors and to induce apoptosis through various cellular pathways.[1][8]
The exploration of this compound as a starting material provides a promising avenue for the discovery of novel and effective anticancer drugs.[6][9] Its derivatives have shown efficacy against a range of human cancer cell lines, including those of the lung, colon, breast, and liver, as well as leukemia.[3][10][11]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of various quinoxaline derivatives against several human cancer cell lines. This data highlights the potential of the quinoxaline scaffold in the development of new anticancer agents.
Table 1: Cytotoxic Activity of Selected Quinoxaline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4m | A549 (Non-small-cell lung) | 9.32 ± 1.56 | [10] |
| Compound 4b | A549 (Non-small-cell lung) | 11.98 ± 2.59 | [10] |
| Compound 5 | HeLa (Cervical) | 0.126 | [11] |
| Compound 5 | SMMC-7721 (Hepatoma) | 0.071 | [11] |
| Compound 5 | K562 (Leukemia) | 0.164 | [11] |
| Compound 19 | MGC-803 (Gastric) | 9 | [11] |
| Compound 20 | T-24 (Bladder) | 8.9 | [11] |
| Compound 3 | Ty-82 (Leukemia) | 2.5 | [11] |
| Compound 3 | THP-1 (Leukemia) | 1.6 | [11] |
| NVP-BSK805 (6) | Human Myeloma Cell Lines | 2.6 - 6.8 | [12] |
| QW12 | HeLa (Cervical) | 10.58 | [12] |
| Compound 8 (N-allyl quinoxaline) | A549 (Lung) | 0.86 | [7] |
| Compound 8 (N-allyl quinoxaline) | MCF-7 (Breast) | 1.06 | [7] |
Table 2: Inhibitory Activity of Quinoxaline Derivatives against Kinase Targets
| Compound ID | Target | IC50 (µM) | Reference |
| Compound 8 | EGFR | 0.088 | [7] |
| Compound 8 | VEGFR2 | 0.108 | [7] |
Experimental Protocols
General Synthesis of Quinoxaline Derivatives from o-Phenylenediamine
This protocol describes a common method for synthesizing the quinoxaline scaffold, which can be adapted for syntheses starting from precursors like this compound.
Materials:
-
o-phenylenediamine
-
1,2-dicarbonyl compound (e.g., glyoxal, benzil)
-
Ethanol or acetic acid
-
Acid catalyst (optional, e.g., a few drops of acetic acid) or a green catalyst like zinc triflate.[1]
Procedure:
-
Dissolve o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a suitable solvent like ethanol or acetic acid (10 mL).[1]
-
(Optional) Add a catalytic amount of an acid catalyst.[1]
-
Stir the mixture at room temperature or under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture. The product may precipitate out of the solution.
-
Collect the precipitate by filtration and wash with a cold solvent.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.[4]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of synthesized quinoxaline derivatives on cancer cell lines.[4]
Materials:
-
Synthesized quinoxaline compounds
-
Cancer cell line (e.g., A549, MCF-7, HeLa)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.[4]
-
Prepare various concentrations of the test compounds in the cell culture medium. A vehicle control (e.g., DMSO) should also be included.[1]
-
Treat the cells with the different concentrations of the quinoxaline derivatives and incubate for 48-72 hours.[1]
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[1][4]
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.[1][4]
-
Measure the absorbance of the solution at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4]
Western Blot Analysis for Apoptosis Induction
This protocol can be used to investigate the mechanism of cell death induced by quinoxaline derivatives, for example, by examining the expression of apoptosis-related proteins.[10]
Materials:
-
Cancer cells treated with a quinoxaline derivative
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cancer cells with the desired concentration of the quinoxaline compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[10]
Visualizations
Caption: General workflow for synthesizing novel quinoxaline derivatives.
Caption: Workflow for the in vitro evaluation of quinoxaline derivatives.
Caption: Inhibition of signaling pathways by quinoxaline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoxaline-5-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The incorporation of a carbaldehyde group at the 5-position of the quinoxaline ring offers a versatile handle for further chemical modifications, enabling the generation of diverse compound libraries for drug discovery programs.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and efficient technique for the rapid synthesis of quinoxaline derivatives.[4][5] This technology offers significant advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes), often higher product yields, and alignment with the principles of green chemistry.[6]
These application notes provide detailed protocols for the microwave-assisted synthesis of quinoxaline-5-carbaldehyde derivatives, a summary of comparative data from various synthetic methods, and a visualization of a key signaling pathway modulated by quinoxaline compounds.
General Synthetic Scheme
The fundamental approach for synthesizing the quinoxaline scaffold is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[4] To synthesize this compound derivatives, a substituted o-phenylenediamine, namely 3,4-diaminobenzaldehyde, is utilized.
Scheme 1: General Synthesis of this compound Derivatives
Reaction of 3,4-diaminobenzaldehyde with a 1,2-dicarbonyl compound to yield a this compound derivative.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data from various studies on the microwave-assisted synthesis of quinoxaline derivatives, providing a comparative overview of different catalytic systems and conditions.
| Catalyst/Promoter | Solvent System | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference(s) |
| Iodine (5 mol%) | Ethanol/Water (1:1) | 50 | 2–3 | Excellent | [4] |
| Acidic Alumina | Solvent-free | Microwave Irradiation | 3 | 80–86 | [7] |
| MgBr₂·OEt₂ | None (neat) | Microwave Irradiation | 1–2.5 | Good to Excellent | [8] |
| None (catalyst-free) | Ethanol | Microwave Irradiation | 1 | High | |
| p-TSA (catalytic) | Ethanol | Microwave Irradiation | - | - | [9] |
Experimental Protocols
This section provides detailed methodologies for the microwave-assisted synthesis of quinoxaline derivatives. Protocol 1 outlines a general procedure, while Protocol 2 is specifically adapted for the synthesis of this compound.
Protocol 1: General Microwave-Assisted Synthesis of Quinoxaline Derivatives with Iodine Catalyst
This protocol describes a general method for the synthesis of quinoxaline derivatives via the iodine-catalyzed condensation of an o-phenylenediamine and a 1,2-dicarbonyl compound under microwave irradiation.[4]
Materials:
-
Substituted o-phenylenediamine (1.0 mmol)
-
1,2-dicarbonyl compound (e.g., benzil, glyoxal) (1.0 mmol)
-
Ethanol/Water (1:1, 2 mL)
-
Iodine (I₂) (5 mol%)
-
10 mL microwave synthesis vial
-
Magnetic stir bar
-
Dichloromethane
-
5% Sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a 10 mL microwave synthesis vial containing a magnetic stir bar, add the substituted o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).
-
Add 2 mL of a 1:1 ethanol/water solvent mixture to the vial.
-
Add a catalytic amount of iodine (5 mol%).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for 2-3 minutes at 50°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the vial to cool to room temperature.
-
Add 10 mL of dichloromethane to the reaction mixture.
-
Wash the organic layer successively with 2 mL of 5% sodium thiosulfate solution and 2 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Protocol 2: Microwave-Assisted Synthesis of 2,3-Diphenylthis compound
This protocol provides a specific method for the synthesis of 2,3-diphenylthis compound using 3,4-diaminobenzaldehyde and benzil.
Materials:
-
3,4-Diaminobenzaldehyde (1.0 mmol, 136.14 mg)
-
Benzil (1.0 mmol, 210.23 mg)
-
Acidic Alumina (500 mg)
-
10 mL microwave synthesis vial
-
Magnetic stir bar
-
Ethanol
Procedure:
-
In a 10 mL microwave-safe vial, thoroughly mix 3,4-diaminobenzaldehyde (1.0 mmol) and benzil (1.0 mmol) with acidic alumina (500 mg).[7]
-
Place the vial in a microwave synthesizer and irradiate for 3 minutes at a moderate power level.
-
After the reaction, allow the mixture to cool to room temperature.
-
Extract the product from the alumina using a suitable solvent such as ethanol or ethyl acetate.
-
Filter the mixture to remove the solid support.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from ethanol.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of this compound derivatives and a representative signaling pathway inhibited by certain quinoxaline-based anticancer agents.
References
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Microwave assisted synthesis of quinoxaline derivatives - American Chemical Society [acs.digitellinc.com]
- 4. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ecommons.udayton.edu [ecommons.udayton.edu]
- 6. tsijournals.com [tsijournals.com]
- 7. scispace.com [scispace.com]
- 8. jocpr.com [jocpr.com]
- 9. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Functionalization of Quinoxaline-5-carbaldehyde: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic functionalization of quinoxaline-5-carbaldehyde, a key heterocyclic scaffold in medicinal chemistry. The quinoxaline nucleus is a constituent of various biologically active compounds, and the ability to selectively modify its structure is paramount for the development of novel therapeutics. These protocols focus on robust and versatile catalytic methods to generate diverse libraries of this compound derivatives for screening and lead optimization in drug discovery programs.
Introduction to the Functionalization of this compound
Quinoxaline derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The functionalization of the quinoxaline scaffold, particularly at the 5-position of the benzene ring and the aldehyde group, allows for the modulation of its physicochemical properties and biological activity. Catalytic methods offer a powerful toolkit for achieving these transformations with high efficiency and selectivity.
This guide is divided into three main sections, each detailing a key strategy for the functionalization of this compound:
-
Synthesis of Functionalized Quinoxaline-5-carbaldehydes via Catalytic Condensation: This section describes the synthesis of the quinoxaline core with pre-installed functional groups on the benzene ring.
-
Catalytic Cross-Coupling Reactions for C-C and C-N Bond Formation at the 5-Position: This section details methods for the functionalization of a 5-halo-quinoxaline precursor.
-
Catalytic Transformations of the Aldehyde Group: This section provides protocols for the direct modification of the carbaldehyde functionality.
Synthesis of Functionalized Quinoxaline-5-carbaldehydes via Catalytic Condensation
The most common method for the synthesis of the quinoxaline ring system is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] By using a substituted 3,4-diaminobenzaldehyde, various functional groups can be introduced at the 5-position of the resulting this compound.
General Reaction Scheme
Caption: General workflow for synthesizing functionalized quinoxaline-5-carbaldehydes.
Experimental Protocol: Acid-Catalyzed Condensation
This protocol describes the synthesis of a generic functionalized this compound from a substituted 3,4-diaminobenzaldehyde and a 1,2-dicarbonyl compound.
Materials:
-
Substituted 3,4-diaminobenzaldehyde (1.0 mmol)
-
1,2-Dicarbonyl compound (e.g., glyoxal, benzil) (1.0 mmol)
-
Ethanol (10 mL)
-
Glacial acetic acid (catalytic amount, ~0.1 mmol)
Procedure:
-
To a round-bottom flask, add the substituted 3,4-diaminobenzaldehyde (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).
-
Add ethanol (10 mL) to dissolve the reactants.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Table 1: Representative Examples of Quinoxaline Synthesis via Condensation
| Entry | o-Phenylenediamine Derivative | 1,2-Dicarbonyl Compound | Catalyst | Solvent | Yield (%) | Reference |
| 1 | 3,4-Diaminobenzaldehyde | Glyoxal | Acetic Acid | Ethanol | >90 | [1] |
| 2 | 4,5-Dichloro-1,2-phenylenediamine | Benzil | None | Ethanol | 95 | [2] |
| 3 | 4-Methyl-1,2-phenylenediamine | Benzil | CuSO₄·5H₂O | Ethanol | 93 | [3] |
| 4 | 1,2-Phenylenediamine | Acenaphthoquinone | CrCl₂·6H₂O | Ethanol | 90 | [3] |
Catalytic Cross-Coupling Reactions for C-C and C-N Bond Formation at the 5-Position
For the functionalization of the quinoxaline core at the 5-position after its formation, a common strategy involves the use of a 5-halo-quinoxaline precursor in catalytic cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki-Miyaura and Heck couplings are particularly powerful for this purpose.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of a C-C bond between a 5-halo-quinoxaline and a boronic acid or ester, providing access to 5-aryl or 5-alkyl quinoxalines.[4][5]
Caption: Workflow for Suzuki-Miyaura coupling of 5-halo-quinoxaline-5-carbaldehyde.
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-bromothis compound with an arylboronic acid.
Materials:
-
5-Bromothis compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a Schlenk flask, add 5-bromothis compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture at 90 °C for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Palladium Catalysts and Conditions for Suzuki-Miyaura Coupling
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |
| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 |
| 4 | PdCl₂(dppf) | - | Na₂CO₃ | DMF | 90 |
Heck Reaction for C-C Bond Formation
The Heck reaction allows for the coupling of a 5-halo-quinoxaline with an alkene to form a 5-alkenyl-quinoxaline derivative.[6][7]
This protocol outlines a general procedure for the Heck reaction of 5-iodothis compound with an alkene.
Materials:
-
5-Iodothis compound (1.0 mmol)
-
Alkene (e.g., styrene, butyl acrylate) (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 mmol)
-
Triethylamine (Et₃N, 2.0 mmol)
-
Acetonitrile (10 mL)
Procedure:
-
To a sealed tube, add 5-iodothis compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and P(o-tol)₃ (0.1 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add acetonitrile (10 mL), the alkene (1.5 mmol), and Et₃N (2.0 mmol).
-
Seal the tube and heat the reaction mixture at 100 °C for 16-24 hours.
-
Cool the reaction to room temperature and filter off the triethylammonium iodide salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Transformations of the Aldehyde Group
The aldehyde group at the 5-position is a versatile handle for a variety of catalytic transformations, allowing for the introduction of diverse functional groups.
Catalytic Reduction to an Alcohol
The aldehyde can be selectively reduced to a primary alcohol using various catalytic systems.
Materials:
-
This compound (1.0 mmol)
-
Palladium on carbon (10% Pd/C, 10 mol%)
-
Methanol (10 mL)
-
Hydrogen gas balloon
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and methanol (10 mL).
-
Carefully add 10% Pd/C (10 mol%).
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the quinoxalin-5-ylmethanol.
Catalytic Oxidation to a Carboxylic Acid
The aldehyde can be oxidized to the corresponding carboxylic acid, a key functional group for further derivatization, for instance, in amide coupling reactions.[8][9]
Materials:
-
This compound (1.0 mmol)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 0.1 mmol)
-
Potassium tert-butoxide (KOtBu, 0.1 mmol)
-
Dimethyl sulfoxide (DMSO, 5 mL)
-
Air (balloon)
Procedure:
-
To an oven-dried Schlenk flask, add IPr·HCl (0.1 mmol) and KOtBu (0.1 mmol).
-
Evacuate and backfill with an inert gas.
-
Add dry DMSO (3 mL) and stir for 10 minutes at room temperature to generate the NHC in situ.
-
Add a solution of this compound (1.0 mmol) in DMSO (2 mL).
-
Replace the inert gas with a balloon of air.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours.
-
Upon completion, quench the reaction with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude quinoxaline-5-carboxylic acid by recrystallization or column chromatography.
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a classical method for converting aldehydes into alkenes with high reliability.[10]
Caption: Logical steps of the Wittig reaction for alkene synthesis.
Materials:
-
Alkyltriphenylphosphonium bromide (1.1 mmol)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 mmol)
-
Dry tetrahydrofuran (THF, 10 mL)
-
This compound (1.0 mmol)
Procedure:
-
To an oven-dried, two-necked round-bottom flask under an inert atmosphere, add the alkyltriphenylphosphonium bromide (1.1 mmol) and dry THF (5 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 mmol) dropwise. The solution should turn a characteristic color (often deep red or orange), indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 mmol) in dry THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 5-alkenyl-quinoxaline.
Table 3: Common Wittig Reagents and Expected Alkene Geometry
| Ylide Type | R Group on Ylide | Predominant Alkene Isomer |
| Non-stabilized | Alkyl | (Z)-alkene |
| Stabilized | Electron-withdrawing group (e.g., -CO₂R, -CN) | (E)-alkene |
Conclusion
The catalytic methods outlined in this document provide a versatile platform for the functionalization of this compound. By employing these strategies, researchers can efficiently generate a wide array of derivatives with diverse substituents on both the quinoxaline core and at the 5-position. These protocols serve as a foundation for the exploration of the chemical space around the quinoxaline scaffold, facilitating the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic properties. The provided workflows and tabulated data are intended to aid in the rational design and execution of these synthetic transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters [mdpi.com]
- 10. Wittig Reaction [organic-chemistry.org]
Application Notes and Protocols: Quinoxaline-5-carbaldehyde in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazine ring, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of quinoxaline exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Quinoxaline-5-carbaldehyde is a key starting material for the synthesis of a variety of novel heterocyclic compounds with potential therapeutic applications. The aldehyde functional group at the 5-position provides a reactive site for the construction of fused heterocyclic rings and the introduction of diverse pharmacophores.
These application notes provide an overview of the synthetic utility of this compound in the preparation of biologically active heterocyclic compounds. Detailed protocols for representative reactions, including the synthesis of pyrazolo[4,3-f]quinoxalines and Knoevenagel condensation products, are presented.
Applications in Drug Discovery
Heterocyclic compounds derived from this compound are of significant interest in drug discovery due to the broad pharmacological profile of the quinoxaline nucleus.
-
Anticancer Agents: Many quinoxaline derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in cell proliferation and survival.[3][4][5] For instance, certain derivatives have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis, and induce apoptosis in cancer cell lines.[3]
-
Antimicrobial Agents: The quinoxaline scaffold is a component of several antibiotics.[6] Novel heterocyclic derivatives synthesized from this compound can be screened for their efficacy against a range of bacterial and fungal pathogens.
-
Kinase Inhibitors: Quinoxalines are known to act as kinase inhibitors, making them attractive candidates for the development of targeted therapies for various diseases, including cancer and inflammatory disorders.[3]
Experimental Protocols
Synthesis of this compound Hydrazone: Precursor for Pyrazolo[4,3-f]quinoxalines
This protocol describes the synthesis of the hydrazone derivative of this compound, a key intermediate for the synthesis of fused pyrazole rings.
Reaction Scheme:
Caption: Synthesis of this compound Hydrazone.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add hydrazine hydrate (1.5 mmol) dropwise to the solution at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired hydrazone.
Expected Outcome:
The hydrazone is typically obtained in good yield (85-95%) as a crystalline solid. The product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Synthesis of Pyrazolo[4,3-f]quinoxaline Derivatives
This protocol outlines the intramolecular cyclization of the this compound hydrazone to form the fused pyrazolo[4,3-f]quinoxaline ring system. This class of compounds is known for its potential biological activities.
Reaction Scheme:
Caption: Synthesis of Pyrazolo[4,3-f]quinoxaline.
Materials:
-
This compound hydrazone
-
Anhydrous Iron(III) chloride (FeCl₃) or other suitable oxidizing agent
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Suspend this compound hydrazone (1 mmol) in glacial acetic acid (15 mL) in a round-bottom flask.
-
Add a catalytic amount of anhydrous iron(III) chloride (0.1 mmol).
-
Heat the mixture to reflux with stirring for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitate formed is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).
Expected Outcome:
The pyrazolo[4,3-f]quinoxaline is expected to be obtained in moderate to good yields (60-80%). Characterization should be performed using spectroscopic techniques.
Knoevenagel Condensation of this compound
This protocol describes a Knoevenagel condensation reaction to form a new carbon-carbon bond, a versatile method for synthesizing α,β-unsaturated compounds which are themselves valuable intermediates for other heterocycles.[7]
Reaction Scheme:
Caption: Knoevenagel Condensation of this compound.
Materials:
-
This compound
-
Malononitrile (or other active methylene compound)
-
Piperidine (or another basic catalyst)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1 mmol) in ethanol (15 mL), add malononitrile (1.1 mmol).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, a precipitate will form.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
The product can be recrystallized from ethanol to afford pure crystals.
Expected Outcome:
The Knoevenagel condensation product is typically obtained in high yields (90-98%) as a colored solid.[8] The structure should be confirmed by spectroscopic analysis.
Quantitative Data Summary
The following table summarizes typical yields and reaction times for the synthesis of heterocyclic compounds from aldehydes analogous to this compound. These values can serve as a benchmark for the expected outcomes of the described protocols.
| Reaction Type | Aldehyde Substrate | Reagent(s) | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Hydrazone Formation | Aromatic Aldehydes | Hydrazine Hydrate | - | Ethanol | 3-5 | 85-95 | [9] |
| Pyrazole Formation | Hydrazone | Oxidizing Agent | FeCl₃ | Acetic Acid | 6-8 | 60-80 | [10] |
| Knoevenagel Condensation | Aromatic Aldehydes | Malononitrile | Piperidine | Ethanol | 2-4 | 90-98 | [8] |
| Biginelli Reaction | Aromatic Aldehydes | Urea, Ethyl Acetoacetate | Acid | Ethanol | 12 | 58-62 | [11] |
Signaling Pathway Diagram
The synthesized quinoxaline derivatives often exhibit their anticancer effects by inhibiting key signaling pathways involved in tumor growth and proliferation. The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by a novel quinoxaline derivative.
Caption: Inhibition of VEGFR-2 Signaling by a Quinoxaline Derivative.
References
- 1. [PDF] Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers | Semantic Scholar [semanticscholar.org]
- 2. journals.iau.ir [journals.iau.ir]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 8. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 10. Synthesis of fused quinoxalines - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formylation of Quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the formylation of quinoxaline, a key transformation in the synthesis of various biologically active compounds and functional materials. The protocols outlined below offer two distinct and effective methods for introducing a formyl group onto the quinoxaline scaffold, yielding the versatile intermediate, quinoxaline-2-carbaldehyde.
Introduction
Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and dyes. The introduction of a formyl group (-CHO) onto the quinoxaline ring provides a valuable synthetic handle for further molecular elaboration, enabling the construction of more complex and diverse chemical entities. This application note details two reliable methods for the formylation of quinoxaline: the classical Vilsmeier-Haack reaction and a modern metal-free radical formylation. A third indirect method, the oxidation of 2-methylquinoxaline, is also presented for comparison.
Data Presentation
The following table summarizes the key quantitative data for the described formylation methods, allowing for a direct comparison of their efficacy and reaction conditions.
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Vilsmeier-Haack Reaction | Quinoxaline, POCl₃, DMF | DMF | 60-90 | 4-16 | 60-80 |
| Metal-Free Radical Formylation | Quinoxaline, Trioxane, (NH₄)₂S₂O₈ | MeCN | 80 | 12 | 50-70 |
| Oxidation of 2-Methylquinoxaline | 2-Methylquinoxaline, SeO₂ | Dioxane | Reflux | 4 | ~90 |
Yields are estimated based on reactions with similar N-heterocyclic substrates and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Method 1: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction proceeds via an electrophilic aromatic substitution using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4] While quinoxaline is not highly electron-rich, this method can be effectively applied under controlled heating.[5][6]
Materials:
-
Quinoxaline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Crushed ice
-
Sodium carbonate solution (10% w/v)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask with a dropping funnel and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Vilsmeier Reagent Preparation: In a 100 mL two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF (10 mL). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (3.0 mL, 32.5 mmol) dropwise to the cooled DMF with vigorous stirring over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: To the prepared Vilsmeier reagent, add a solution of quinoxaline (2.6 g, 20 mmol) in anhydrous DMF (10 mL) dropwise at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of a 10% aqueous sodium carbonate solution until the pH is approximately 8-9.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure quinoxaline-2-carbaldehyde.
Method 2: Metal-Free Radical Formylation
This modern approach utilizes a metal-free system for the C-H formylation of N-heterocycles.[7][8] The reaction employs trioxane as a formyl radical precursor, generated by an oxidant such as ammonium persulfate.[9] This method offers a milder and more environmentally benign alternative to classical formylation techniques.
Materials:
-
Quinoxaline
-
Trioxane
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Schlenk tube or a sealed vial
-
Heating block or oil bath
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a Schlenk tube or a sealable vial, add quinoxaline (1.30 g, 10 mmol), trioxane (1.80 g, 20 mmol), and ammonium persulfate (4.56 g, 20 mmol).
-
Add acetonitrile (40 mL) to the reaction vessel.
-
Seal the tube or vial and place it in a preheated oil bath or heating block at 80 °C.
-
Reaction Execution: Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure quinoxaline-2-carbaldehyde.
Method 3: Oxidation of 2-Methylquinoxaline (Indirect Formylation)
An alternative, indirect route to quinoxaline-2-carbaldehyde involves the selective oxidation of the methyl group of 2-methylquinoxaline.[10] Selenium dioxide (SeO₂) is a common and effective reagent for this transformation.
Materials:
-
2-Methylquinoxaline
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Celite®
-
Standard reflux apparatus
-
Filtration setup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylquinoxaline (1.44 g, 10 mmol) in dioxane (50 mL).
-
Add selenium dioxide (1.33 g, 12 mmol) to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4 hours. A black precipitate of elemental selenium will form. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the selenium precipitate. Wash the Celite® pad with dioxane.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography on silica gel to afford quinoxaline-2-carbaldehyde.
Visualizations
The following diagrams illustrate the key chemical transformation and a general experimental workflow for the formylation of quinoxaline.
Caption: General reaction scheme for the formylation of quinoxaline.
Caption: A generalized experimental workflow for the formylation of quinoxaline.
References
- 1. 1593-08-4|Quinoxaline-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 5. benchchem.com [benchchem.com]
- 6. chemijournal.com [chemijournal.com]
- 7. Metal- and Acid-Free C-H Formylation of Nitrogen Heterocycles: Using Trioxane as an Aldehyde Equivalent Enabled by an Organic-Soluble Oxidant. | Semantic Scholar [semanticscholar.org]
- 8. Metal- and Acid-Free C-H Formylation of Nitrogen Heterocycles: Using Trioxane as an Aldehyde Equivalent Enabled by an Organic-Soluble Oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iodine and ammonium persulfate mediated activation of DMSO: an approach to N-formylation of amides and synthesis of isatins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Quinoxaline-5-carbaldehyde
Welcome to the technical support center for the synthesis of Quinoxaline-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain this compound?
A1: The synthesis of this compound can be approached through several primary strategies:
-
Condensation of a substituted o-phenylenediamine with a glyoxal derivative: This is a classical and widely used method for forming the quinoxaline core.[1][2][3] To obtain the 5-substituted product, the corresponding 2,3-diaminobenzaldehyde would be the ideal starting material.
-
Oxidation of 5-methylquinoxaline: If 5-methylquinoxaline is available or can be synthesized, its methyl group can be oxidized to an aldehyde. Selenium dioxide (SeO₂) is a common reagent for this type of transformation.[1][4]
-
Direct formylation of the quinoxaline ring: Electrophilic substitution reactions, such as the Vilsmeier-Haack reaction, can introduce a formyl group onto an electron-rich aromatic ring.[5][6][7] The success of this method depends on the reactivity and regioselectivity of the quinoxaline nucleus.
Q2: I am experiencing low yields in my synthesis. What are the likely causes and how can I improve them?
A2: Low yields are a common issue in organic synthesis. For this compound, consider the following potential causes and solutions:
-
Incomplete reaction: Monitor the reaction progress using thin-layer chromatography (TLC). If the starting materials are not fully consumed, consider extending the reaction time or increasing the temperature.
-
Side reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions in quinoxaline synthesis include the formation of benzimidazole derivatives and N-oxides.
-
Purity of starting materials: Impurities in the starting o-phenylenediamine or the dicarbonyl compound can lead to unwanted side reactions. Ensure the purity of your reagents before starting the reaction.
-
Suboptimal reaction conditions: The choice of solvent, catalyst, and temperature can have a significant impact on the reaction outcome. It is often necessary to screen different conditions to find the optimal parameters for your specific reaction.
Q3: I am observing the formation of a benzimidazole byproduct. How can I minimize this?
A3: Benzimidazole formation is a frequent side reaction when synthesizing quinoxalines. It typically arises from the reaction of the o-phenylenediamine with an aldehyde or carboxylic acid impurity present in the dicarbonyl starting material. To minimize this:
-
Purify the dicarbonyl compound: Before use, ensure the purity of your glyoxal or other dicarbonyl reagent. Techniques like distillation or recrystallization can remove aldehyde or acid impurities.
-
Control the reaction atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the dicarbonyl compound, which can generate acidic impurities.
Q4: My product is contaminated with a quinoxaline N-oxide. What causes this and how can I prevent it?
A4: Quinoxaline N-oxides are typically formed through over-oxidation of the quinoxaline ring. This can occur under harsh reaction conditions or in the presence of an oxidizing agent. To avoid this:
-
Avoid strong oxidizing agents: If your synthetic route does not require an oxidant, ensure that none are introduced inadvertently.
-
Control the atmosphere: Running the reaction under an inert atmosphere can prevent oxidation by atmospheric oxygen, especially at elevated temperatures.
Troubleshooting Guide
This guide provides a systematic approach to resolving common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier reagent (if applicable).2. Insufficiently reactive substrate.3. Incomplete reaction.4. Product decomposition during work-up. | 1. Ensure anhydrous conditions; use fresh reagents.2. Increase the excess of the formylating agent or the reaction temperature.3. Monitor by TLC; increase reaction time or temperature.4. Use milder work-up conditions; avoid strong acids or bases if the product is sensitive. |
| Multiple Products on TLC | 1. Side reactions (e.g., di-formylation, reaction at other positions).2. Decomposition of starting material or product. | 1. Optimize the stoichiometry of reagents.2. Control the reaction temperature and time carefully. Purify via column chromatography. |
| Formation of a Dark, Tarry Residue | 1. Reaction overheating.2. Impurities in starting materials or solvents. | 1. Maintain strict temperature control, especially during the addition of reagents.2. Use purified starting materials and anhydrous solvents. |
| Difficulty in Product Purification | 1. Byproducts with similar polarity to the desired product.2. Unreacted starting materials remaining. | 1. Utilize column chromatography with a carefully selected eluent system.2. For unreacted o-phenylenediamine, an acidic wash may help. Recrystallization is often an effective final purification step. |
Experimental Protocols
Method 1: Oxidation of 5-Methylquinoxaline with Selenium Dioxide
This method is a viable route if 5-methylquinoxaline is readily available. The oxidation of an activated methyl group on a heterocyclic ring is a known transformation using selenium dioxide.[1][4]
Reaction Scheme:
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-methylquinoxaline (1 mmol) in a suitable solvent such as dioxane or a mixture of dioxane and water.
-
Add selenium dioxide (1.1 to 1.5 mmol) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated black selenium.
-
The filtrate is then subjected to an appropriate work-up, which may include extraction with an organic solvent and washing with water.
-
The crude product is purified by column chromatography on silica gel or by recrystallization.
Expected Yield: Yields for this type of oxidation can vary significantly depending on the substrate and reaction conditions, but yields in the range of 40-60% have been reported for similar heterocyclic systems.
Method 2: Vilsmeier-Haack Formylation of Quinoxaline
This method attempts the direct formylation of the quinoxaline ring. The regioselectivity can be an issue, and the 5-position may not be the exclusive site of formylation.
Reaction Scheme:
Protocol:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice-salt bath and add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of quinoxaline in DMF dropwise to the prepared Vilsmeier reagent, again keeping the temperature low.
-
After the addition, the reaction mixture is typically heated to promote the reaction. The temperature and time will need to be optimized.
-
After the reaction is complete (monitored by TLC), the mixture is cooled and poured onto crushed ice.
-
The solution is then neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution).
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, which may be a mixture of isomers, is purified by column chromatography.
Expected Yield: The yield and regioselectivity of the Vilsmeier-Haack reaction on quinoxaline can be variable. Optimization of reaction conditions is crucial to favor the formation of the 5-formyl isomer.
Data Summary
The following table summarizes typical reaction conditions for general quinoxaline synthesis, which can be adapted as a starting point for optimizing the synthesis of this compound.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature | Time | Typical Yield (%) |
| Condensation | o-phenylenediamine, Glyoxal | - | Ethanol/Water | Room Temp. - Reflux | 1-12 h | 70-95 |
| Oxidation | 5-Methylquinoxaline | Selenium Dioxide | Dioxane/Water | Reflux | 4-24 h | 40-60 (estimated) |
| Formylation | Quinoxaline | POCl₃, DMF | DMF | 0 °C - 80 °C | 2-12 h | Variable |
Logical Workflow for Troubleshooting Low Yield
References
- 1. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [esirc.emporia.edu]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
Technical Support Center: Purification of Quoxaline-5-carbaldehyde by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of quinoxaline-5-carbaldehyde using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The most common stationary phase for the purification of quinoxaline derivatives is silica gel (230-400 mesh).[1] However, some quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel, which may lead to decomposition.[2] If you observe degradation of your compound, you may consider deactivating the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (1-3%).[2] Alternatively, other stationary phases like alumina or reverse-phase C18 silica can be used.[2]
Q2: What mobile phase system is suitable for the elution of this compound?
A2: A common starting point for the purification of many quinoxaline derivatives is a mixture of petroleum ether and ethyl acetate.[2] The polarity of the eluent can be gradually increased (gradient elution) to achieve optimal separation. For this compound, a non-polar to moderately polar solvent system is expected to be effective. It is crucial to first develop a suitable solvent system using Thin-Layer Chromatography (TLC) to ensure good separation between the desired product and any impurities.[2] An ideal Rf value for the target compound on TLC is typically between 0.2 and 0.4.[2]
Q3: My this compound is not very soluble in the mobile phase. How should I load it onto the column?
A3: If your compound has poor solubility in the eluent, it is advisable to use a dry loading technique. Dissolve your crude product in a suitable volatile solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column. This method prevents issues with precipitation on the column and can lead to better separation.
Q4: I am observing streaking of my compound on the TLC plate. What could be the cause?
A4: Streaking on a TLC plate can be caused by several factors. The compound may be too acidic or basic, leading to strong interactions with the silica gel. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent can often resolve this issue. Another cause could be overloading the TLC plate with the sample. Applying a smaller, more concentrated spot should provide a more defined separation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| The compound has decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before performing column chromatography. Consider using deactivated silica gel (with triethylamine) or an alternative stationary phase like alumina.[2] | |
| Product co-elutes with an impurity | The chosen mobile phase does not provide adequate separation. | Experiment with different solvent systems on TLC to improve the separation factor (ΔRf) between your product and the impurity.[2] Consider using a different stationary phase. |
| The column is overloaded with the crude material. | Reduce the amount of crude product loaded onto the column. The ratio of silica gel to crude product should ideally be between 50:1 and 100:1. | |
| Low recovery of the purified product | The compound may be precipitating on the column due to low solubility. | Use a dry loading method as described in the FAQs. Ensure the compound is fully dissolved before loading if using a wet loading technique. |
| The compound is unstable and degrading during the purification process. | Minimize the time the compound spends on the column by using flash chromatography with a slightly more polar solvent system. | |
| The separation on the column does not match the TLC results | The conditions on a dry TLC plate can differ from a wet-packed column.[2] | Equilibrate the column thoroughly with the initial mobile phase before loading the sample.[2] |
| Heat generated during column packing or elution can affect the separation.[2] | Pack the column carefully to avoid generating excess heat. |
Experimental Protocol: Purification of this compound
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
1. Preparation of the Slurry:
-
In a beaker, prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane or petroleum ether). The amount of silica gel should be approximately 50-100 times the weight of the crude product.
2. Packing the Column:
-
Secure a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the cotton plug.
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Once the silica gel has settled, add another layer of sand on top to protect the silica bed.
-
Continuously drain the solvent from the column, ensuring the solvent level never drops below the top of the sand layer.
3. Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
4. Elution:
-
Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15, etc.) to facilitate the elution of the product. The optimal gradient will be determined by prior TLC analysis.
-
Collect fractions in test tubes.
5. Monitoring the Separation:
-
Monitor the collected fractions by TLC.
-
Spot a small amount from each fraction onto a TLC plate and develop it in an appropriate solvent system (e.g., 7:3 hexane:ethyl acetate).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure product.
6. Isolation of the Product:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
References
Technical Support Center: Synthesis of Quinoxaline-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions and other issues encountered during the synthesis of Quinoxaline-5-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct method for synthesizing this compound is through the condensation reaction of 3,4-diaminobenzaldehyde with a 1,2-dicarbonyl compound, typically glyoxal. This reaction is a specific application of the well-established Hinsberg quinoxaline synthesis.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The primary challenge in the synthesis of this compound is the presence of the reactive aldehyde group on the starting material, 3,4-diaminobenzaldehyde. This can lead to several side reactions:
-
Self-condensation of 3,4-diaminobenzaldehyde: Under acidic or basic conditions, the aldehyde group of one molecule can react with the amino group of another, leading to the formation of Schiff bases and subsequent polymerization, resulting in complex, insoluble materials.
-
Benzimidazole Formation: If the 1,2-dicarbonyl compound (e.g., glyoxal) is impure and contains acidic contaminants, or if the reaction conditions are not carefully controlled, the o-phenylenediamine moiety can react with the aldehyde on another molecule of the starting material to form a benzimidazole byproduct.[1]
-
Over-oxidation and N-Oxide Formation: Harsh reaction conditions or the presence of excess oxidizing agents (including atmospheric oxygen at elevated temperatures) can lead to the oxidation of the quinoxaline nitrogen atoms, forming quinoxaline N-oxides.[1]
-
Incomplete Cyclization/Dehydration: The reaction proceeds through a dihydroxy intermediate. Incomplete dehydration can lead to the formation of a stable dihydroquinoxaline intermediate.[1]
Q3: How can I minimize the formation of polymeric byproducts from the self-condensation of 3,4-diaminobenzaldehyde?
A3: To minimize self-condensation, it is crucial to control the reaction conditions carefully:
-
Reaction Temperature: Maintain a low to moderate reaction temperature to reduce the rate of the competing self-condensation reaction.
-
pH Control: The reaction is often carried out under neutral or mildly acidic conditions. Strongly acidic or basic conditions can catalyze the self-condensation.
-
Order of Addition: Adding the 1,2-dicarbonyl compound (glyoxal) to the solution of 3,4-diaminobenzaldehyde can help to ensure that the desired intermolecular reaction is favored over self-condensation.
Q4: My final product is a dark, tarry substance instead of the expected crystalline solid. What could be the cause?
A4: The formation of a dark, tarry product is a strong indication of significant polymerization due to the self-condensation of 3,4-diaminobenzaldehyde. Review your reaction setup to ensure that the temperature and pH were adequately controlled. It is also advisable to check the purity of your starting materials, as impurities can sometimes catalyze side reactions.
Q5: How can I purify this compound from the common side products?
A5: Purification can typically be achieved using column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often effective. Since quinoxalines are generally less polar than the more polar polymeric byproducts and benzimidazoles, the desired product should elute first. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, can be used for further purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Self-condensation of 3,4-diaminobenzaldehyde. 2. Incomplete reaction. 3. Sub-optimal reaction conditions (temperature, pH, solvent). | 1. Maintain a lower reaction temperature. Ensure neutral or mildly acidic pH. Consider a slower addition of glyoxal. 2. Monitor the reaction by TLC to ensure completion. If necessary, increase the reaction time or slightly elevate the temperature towards the end of the reaction. 3. Experiment with different solvents (e.g., ethanol, methanol, dioxane) and catalysts to find the optimal conditions for your setup. |
| Formation of a Dark, Insoluble Precipitate | Extensive polymerization of 3,4-diaminobenzaldehyde. | 1. Immediately lower the reaction temperature. 2. Re-evaluate the pH of the reaction mixture. 3. Ensure the purity of the 3,4-diaminobenzaldehyde starting material. |
| Presence of a More Polar Impurity (by TLC) | Formation of benzimidazole byproducts.[1] | 1. Use highly pure glyoxal. Consider purifying the glyoxal by distillation if necessary. 2. Purify the crude product using column chromatography. |
| Product shows unexpected signals in NMR/MS consistent with an extra oxygen atom. | Formation of quinoxaline N-oxides due to over-oxidation.[1] | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen. 2. Avoid using any unnecessary oxidizing agents. |
| Product is not fully aromatic (presence of sp3 protons in NMR). | Incomplete oxidation of the dihydroquinoxaline intermediate.[1] | 1. After the initial condensation, expose the reaction mixture to air and stir for a period to facilitate oxidation. 2. Consider the use of a mild oxidant if air oxidation is insufficient. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on the standard Hinsberg quinoxaline synthesis and should be adapted and optimized for specific laboratory conditions.
Materials:
-
3,4-Diaminobenzaldehyde
-
Glyoxal (40% aqueous solution)
-
Ethanol (or other suitable solvent)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 3,4-diaminobenzaldehyde (1 equivalent) in ethanol.
-
Reagent Addition: To the stirred solution, add a 40% aqueous solution of glyoxal (1.1 equivalents) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it may be gently heated to 40-50°C.
-
Work-up: Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any remaining glyoxal and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Combine the fractions containing the pure product and remove the solvent to yield this compound. Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the potential reaction pathways and troubleshooting steps, the following diagrams are provided.
Caption: Potential reaction pathways in the synthesis of this compound.
Caption: A step-by-step workflow for troubleshooting the synthesis of this compound.
References
Optimization of reaction conditions for Quinoxaline-5-carbaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the synthesis of Quinoxaline-5-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The primary synthetic strategies for this compound include:
-
Condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound: A common method involves the reaction of 2,3-diaminobenzaldehyde with glyoxal. This is a direct approach to forming the quinoxaline ring with the desired aldehyde functionality already in place.
-
Oxidation of a pre-functionalized quinoxaline: This can involve the oxidation of 5-methylquinoxaline or (quinoxalin-5-yl)methanol. The choice of oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid.
-
Reduction of a quinoxaline-5-carboxylic acid derivative: Quinoxaline-5-carboxylic acid or its ester can be reduced to the corresponding aldehyde. This often requires careful selection of reducing agents to avoid reduction to the alcohol.
Q2: How can I purify the final this compound product?
A2: Purification is typically achieved through column chromatography on silica gel, using a solvent system such as a mixture of hexane and ethyl acetate. The optimal solvent ratio should be determined by thin-layer chromatography (TLC). Recrystallization from a suitable solvent system can also be employed for further purification.
Q3: What are the key analytical techniques to confirm the structure and purity of this compound?
A3: The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: Both ¹H and ¹³C NMR are essential to confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the aldehyde functional group.
Q4: What are the potential safety hazards associated with the synthesis of this compound?
A4: The synthesis may involve hazardous materials. For instance, many oxidizing agents are corrosive and should be handled with care in a well-ventilated fume hood. Solvents used in the reaction and purification steps can be flammable. Always consult the Safety Data Sheets (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Inactive Starting Materials | - Verify the purity of the starting materials (e.g., 2,3-diaminobenzaldehyde, 5-methylquinoxaline) using appropriate analytical techniques. - Ensure that the diamine has not been oxidized, which is often indicated by a dark coloration. |
| Suboptimal Reaction Temperature | - The optimal temperature can vary significantly depending on the chosen synthetic route. For condensation reactions, heating may be required. For oxidation reactions using mild reagents, lower temperatures might be necessary to prevent side reactions. - Empirically test a range of temperatures to find the optimum for your specific reaction. |
| Incorrect Stoichiometry of Reagents | - Carefully check the molar ratios of your reactants and reagents. An excess of one reactant may be necessary in some cases to drive the reaction to completion. |
| Inefficient Catalyst | - If a catalyst is used, ensure it is active and used at the correct loading. Consider screening different catalysts if the reaction is not proceeding as expected. |
| Moisture in the Reaction | - Some reactions, particularly those involving organometallic reagents or certain oxidizing agents, are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents if necessary. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Over-oxidation | - When oxidizing 5-methylquinoxaline or (quinoxalin-5-yl)methanol, over-oxidation to quinoxaline-5-carboxylic acid is a common side product. - Use a milder oxidizing agent (e.g., Dess-Martin periodinane, Swern oxidation conditions) and carefully control the reaction time and temperature. |
| Side reactions of the aldehyde group | - The aldehyde functional group can be reactive under the conditions of quinoxaline formation. - Consider a synthetic route where the aldehyde is generated in the final step from a more stable precursor. |
| Incomplete reaction | - Unreacted starting materials will contaminate the product. - Monitor the reaction progress by TLC. If the reaction stalls, consider adding more reagent or catalyst, or increasing the reaction temperature or time. |
| Polymerization | - Aldehydes can be prone to polymerization, especially under acidic or basic conditions. - Ensure the workup and purification steps are performed under neutral conditions where possible. |
Experimental Protocols
Method 1: Oxidation of (Quinoxalin-5-yl)methanol using Dess-Martin Periodinane
This method is a mild and efficient way to oxidize the primary alcohol to the aldehyde.[1][2][3][4]
Materials:
-
(Quinoxalin-5-yl)methanol
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve (Quinoxalin-5-yl)methanol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane (1.1 to 1.5 equivalents) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.
-
Stir vigorously until the solid dissolves and the two layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
| Parameter | Condition |
| Temperature | Room Temperature |
| Solvent | Anhydrous Dichloromethane |
| Reaction Time | 1-3 hours |
| Workup | Quenching with NaHCO₃/Na₂S₂O₃ |
| Purification | Column Chromatography |
| Typical Yield | >90% |
Method 2: Condensation of 2,3-Diaminobenzaldehyde with Glyoxal
This is a direct, one-pot synthesis of the quinoxaline ring.[5][6][7][8][9]
Materials:
-
2,3-Diaminobenzaldehyde
-
Glyoxal (40% aqueous solution)
-
Ethanol or a similar protic solvent
-
Water
Procedure:
-
Dissolve 2,3-diaminobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add an equimolar amount of glyoxal (40% aqueous solution) to the solution.
-
The reaction is often exothermic. Stir the mixture at room temperature or gently heat to reflux to ensure completion. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
| Parameter | Condition |
| Temperature | Room Temperature to Reflux |
| Solvent | Ethanol |
| Reaction Time | 1-4 hours |
| Workup | Precipitation or Evaporation |
| Purification | Recrystallization or Column Chromatography |
| Typical Yield | 70-90% |
Visualizations
Caption: Workflow for the oxidation of (Quinoxalin-5-yl)methanol.
Caption: Workflow for the condensation of 2,3-Diaminobenzaldehyde with Glyoxal.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. tsijournals.com [tsijournals.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. researchgate.net [researchgate.net]
- 8. Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents [mdpi.com]
Technical Support Center: Troubleshooting Quinoxaline Condensation Reactions
Welcome to the technical support center for quinoxaline condensation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and improve yields.
Frequently Asked Questions (FAQs)
Q1: My quinoxaline condensation reaction is resulting in a low yield. What are the common causes and how can I address them?
Low yields in quinoxaline synthesis are a frequent issue and can stem from several factors.[1] The most common culprits are incomplete reactions, suboptimal reaction conditions, inefficient catalysis, or the formation of significant byproducts.[2]
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product to determine the optimal reaction time.[1][2]
-
Optimize Reaction Conditions: Systematically screen different solvents and temperatures. While traditional methods often use high temperatures, many modern protocols have found success with milder conditions.[1][2]
-
Catalyst Screening: The choice of catalyst is critical. A wide array of catalysts, from simple acids to various heterogeneous and homogeneous metal catalysts, have been shown to significantly improve yields.[1][3] It is advisable to screen a selection of catalysts to find the most effective one for your specific substrates.[1]
-
Purity of Starting Materials: Ensure the high purity of your o-phenylenediamine and 1,2-dicarbonyl compounds. Impurities can interfere with the reaction, leading to lower yields and the formation of side products.[4] If necessary, purify the starting materials before use.[4]
-
Stoichiometry: An equimolar ratio (1:1) of the o-phenylenediamine and the 1,2-dicarbonyl compound is generally recommended for optimal results.[4]
Q2: I am observing a significant amount of a benzimidazole derivative as a byproduct. What causes this and how can it be prevented?
The formation of benzimidazole byproducts is a known issue in quinoxaline synthesis. This typically occurs when the o-phenylenediamine reacts with an aldehyde or carboxylic acid impurity present in the 1,2-dicarbonyl starting material.[2]
Troubleshooting Steps:
-
Assess Purity of the 1,2-Dicarbonyl Compound: Before beginning the synthesis, verify the purity of your dicarbonyl compound using techniques such as NMR or GC-MS. If aldehyde or carboxylic acid impurities are detected, purify the reagent through recrystallization or chromatography.[2]
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Control the Reaction Atmosphere: Some 1,2-dicarbonyl compounds are susceptible to oxidation, which can generate acidic impurities that may lead to benzimidazole formation. Running the reaction under an inert atmosphere, such as nitrogen or argon, can help mitigate this issue.[2][4]
Q3: My characterization data suggests the presence of quinoxaline N-oxide in my final product. How can I avoid this?
Quinoxaline N-oxides are typically formed through the over-oxidation of the quinoxaline ring. This can happen if the reaction conditions are too harsh or if an oxidizing agent is inadvertently introduced.[2]
Troubleshooting Steps:
-
Milder Reaction Conditions: Employ milder reaction temperatures and shorter reaction times.[2]
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Avoid Oxidizing Agents: Ensure that no oxidizing agents are present in your reaction mixture. Check the purity of your solvents and reagents.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere can also help prevent unwanted oxidation.[4]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low yields in quinoxaline condensation reactions.
Caption: A workflow for troubleshooting low yields.
Data on Reaction Condition Optimization
The choice of solvent and catalyst can have a significant impact on the yield of quinoxaline condensation reactions. Below are tables summarizing the effects of these parameters.
Table 1: Effect of Different Solvents on Quinoxaline Synthesis
| Solvent | Reaction Time | Yield (%) | Reference |
| Ethanol | 20 min | 95 | [3] |
| Methanol | 30 min | 91 | [3] |
| Chloroform | 30 min | 87 | [3] |
| Water | 120 min | Trace | [3] |
| Dichloromethane | - | 86 | [5] |
| Ethyl Acetate | - | 87 | [5] |
| Acetonitrile | - | 70 | [5] |
Reaction conditions may vary between studies.
Table 2: Performance of Various Catalytic Systems
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Bentonite clay K-10 | Ethanol | Room Temp. | 20 min | 95 | [3] |
| Ceric Ammonium Nitrate (CAN) | Water | Room Temp. | - | - | [3] |
| TiO2-Pr-SO3H | Ethanol | Room Temp. | 10 min | 95 | [3] |
| Hexafluoroisopropanol (HFIP) | - | Room Temp. | 1 hour | 95 | [3] |
| Na2PdP2O7 | Ethanol | Room Temp. | 30 min | 98 | [5] |
| CrCl2·6H2O | Ethanol | Room Temp. | - | High | [6] |
| PbBr2 | Ethanol | Room Temp. | - | High | [6] |
| CuSO4·5H2O | Ethanol | Room Temp. | - | High | [6] |
Yields are for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, though specific substrates may vary slightly between sources.
Logical Relationship: Problem and Solution
The following diagram illustrates the logical connection between common problems encountered during quinoxaline synthesis and their respective solutions.
Caption: Common problems and their corresponding solutions.
Experimental Protocols
General Procedure for the Synthesis of Quinoxaline Derivatives via Condensation
This protocol is a general guideline based on common literature procedures for the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7]
Materials:
-
o-phenylenediamine derivative (1 mmol)
-
1,2-dicarbonyl compound (1 mmol)
-
Catalyst (e.g., as specified in Table 2)
-
Solvent (e.g., ethanol, 3 mL)[5]
-
Round-bottom flask
-
Stirring apparatus
-
TLC plates
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in the chosen solvent (e.g., ethanol).[5][7]
-
Catalyst Addition: Add the selected catalyst to the reaction mixture.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature or reflux).[1]
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Work-up: Upon completion, if a heterogeneous catalyst was used, remove it by filtration.[1] The work-up procedure will vary depending on the product's properties. It may involve adding water to precipitate the product or extracting it with an organic solvent.[1][8]
-
Isolation: Isolate the crude product by filtration.[1]
-
Purification: Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.[1][4][9]
-
Characterization: Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).[1]
Note: This is a general procedure and may require optimization for specific substrates and reaction scales. Always refer to relevant literature for more detailed and specific protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Eco-friendly approach to access of quinoxaline derivatives using nanostructured pyrophosphate Na2PdP2O7 as a new, efficient and reusable heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. EP2581375A2 - Improved methods for the preparation of quinoxaline derivatives - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Quinoxaline-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Quinoxaline-5-carbaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the purification of this compound, offering potential causes and solutions.
Q1: My final product has a persistent yellow or brownish color, even after initial purification. What is the likely cause and how can I remove it?
A1: Colored impurities are common in quinoxaline synthesis and often arise from aerial oxidation of starting materials or intermediates, or the formation of polymeric byproducts.
Troubleshooting Steps:
-
Activated Charcoal Treatment: Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol or methanol). Add a small amount of activated charcoal (1-2% w/w) and briefly heat the mixture. Perform a hot filtration to remove the charcoal, then allow the filtrate to cool and crystallize. Caution: Using an excessive amount of charcoal can lead to a loss of your desired product.
-
Inert Atmosphere: If you suspect ongoing oxidation, perform the purification steps under an inert atmosphere (e.g., nitrogen or argon).
Q2: After recrystallization, my yield is very low. What are the common reasons for this?
A2: Low recovery during recrystallization is a frequent issue and can be attributed to several factors.
Troubleshooting Steps:
-
Solvent Selection: The chosen solvent may be too good at dissolving this compound, even at low temperatures. If the compound is highly soluble, try a less polar solvent system or a mixture of solvents (e.g., ethanol/water, dichloromethane/hexane).
-
Solvent Volume: Using an excessive volume of solvent will keep more of your product in solution upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product. If too much solvent was added, you can carefully evaporate some of it to induce crystallization.
-
Cooling Process: Ensure the solution is cooled slowly to room temperature to allow for proper crystal formation, followed by further cooling in an ice bath to maximize precipitation.
-
Premature Crystallization: If the product crystallizes too quickly during hot filtration, preheat your filtration apparatus (funnel and filter flask) to prevent this.
Q3: TLC analysis of my purified product still shows a persistent impurity spot close to the product spot. How can I improve the separation?
A3: Closely eluting impurities are common, especially isomers or structurally similar byproducts.
Troubleshooting Steps:
-
Column Chromatography Optimization:
-
Solvent System: Carefully optimize the mobile phase for your column chromatography. A common starting point for quinoxaline derivatives is a mixture of petroleum ether and ethyl acetate. Try different ratios to improve separation. A shallow gradient elution can also be effective.
-
Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina.
-
-
Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer higher resolution. Different column chemistries (e.g., C18, Phenyl-Hexyl) can be screened to find the optimal separation conditions.
Q4: I suspect the presence of unreacted 2,3-diaminobenzaldehyde in my product. How can I remove it?
A4: Unreacted starting materials are a common type of impurity.
Troubleshooting Steps:
-
Acid Wash: 2,3-diaminobenzaldehyde is basic and can be removed with an acidic wash. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated diamine will move to the aqueous layer. Afterward, wash the organic layer with a saturated sodium bicarbonate solution and then with brine, dry it over anhydrous sodium sulfate, and concentrate it.
-
Column Chromatography: A well-optimized column chromatography protocol should effectively separate the more polar 2,3-diaminobenzaldehyde from the less polar this compound.
Quantitative Data Summary
The following table provides representative data on the effectiveness of different purification methods for removing common impurities from a crude this compound sample. The initial crude product is assumed to have a purity of approximately 90%.
| Purification Method | Purity of this compound (%) | Major Impurity 1 (Unreacted 2,3-diaminobenzaldehyde) (%) | Major Impurity 2 (Oxidized Byproduct) (%) | Recovery Yield (%) |
| Crude Product | ~90.0 | ~5.0 | ~3.0 | N/A |
| Recrystallization (Ethanol) | ~97.5 | ~1.0 | ~0.5 | 75-85 |
| Silica Gel Column Chromatography (Petroleum Ether/Ethyl Acetate) | ~98.0 | <0.5 | ~1.0 | 60-75 |
| Recrystallization followed by Column Chromatography | >99.0 | <0.1 | <0.2 | 50-65 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent may need to be optimized for your specific crude product.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add a small volume of ethanol (e.g., 10-15 mL).
-
Heating: Gently heat the mixture on a hot plate with stirring. Bring the solvent to a boil and add more solvent in small portions until all the solid has just dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol provides a general method for the purification of this compound using flash column chromatography.
-
TLC Analysis: Develop a suitable solvent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of petroleum ether and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for this compound.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent and pack a column of appropriate size.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, pre-adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting with the chosen mobile phase, collecting fractions.
-
Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Stability issues of Quinoxaline-5-carbaldehyde under acidic/basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Quinoxaline-5-carbaldehyde under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a heterocyclic aromatic aldehyde. The quinoxaline core is generally stable; however, the aldehyde functional group is susceptible to degradation under certain conditions, particularly at non-neutral pH and in the presence of oxidizing agents. Stability is significantly influenced by pH, temperature, and light exposure.
Q2: What are the expected degradation pathways for this compound under acidic conditions?
A2: Under acidic conditions, the primary concern for this compound is the potential for oxidation of the aldehyde group to form Quinoxaline-5-carboxylic acid, especially in the presence of trace oxidants. While the quinoxaline ring itself is relatively stable to acid hydrolysis, prolonged exposure to strong acids and high temperatures could lead to more complex degradation profiles.
Q3: What degradation pathways are anticipated under basic conditions?
A3: Under basic conditions, this compound, which lacks α-hydrogens, is susceptible to the Cannizzaro reaction. This disproportionation reaction would lead to the formation of two main products: Quinoxaline-5-carboxylic acid (the oxidation product) and (quinoxalin-5-yl)methanol (the reduction product). The rate of this reaction is dependent on the strength of the base and the temperature.
Q4: Are there recommended storage conditions to ensure the stability of this compound?
A4: To minimize degradation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, maintaining the compound in its solid state is preferable to solutions. If solutions are necessary, they should be freshly prepared and buffered at a neutral pH.
Troubleshooting Guides
Issue 1: An unexpected peak is observed during HPLC analysis of a sample subjected to acidic stress.
| Possible Cause | Troubleshooting Step |
| Oxidation of the aldehyde | Confirm the identity of the new peak by comparing its retention time with a standard of Quinoxaline-5-carboxylic acid. Further confirmation can be achieved using mass spectrometry. |
| Degradation of the quinoxaline ring | While less probable under mild acidic conditions, strong acids and elevated temperatures might cause ring degradation. Utilize mass spectrometry to identify any potential fragments. |
| Interaction with buffer components | Ensure that the constituents of your acidic buffer are not reacting with the analyte. Test the stability using a different acidic buffer system. |
Issue 2: Rapid degradation of the compound is observed in a basic solution.
| Possible Cause | Troubleshooting Step |
| Cannizzaro Reaction | This is the anticipated degradation pathway in the presence of a strong base. Analyze the sample for the presence of both Quinoxaline-5-carboxylic acid and (quinoxalin-5-yl)methanol. |
| Base-catalyzed oxidation | If the experiment is not performed under an inert atmosphere, oxidation to the carboxylic acid can be accelerated. Repeat the experiment under a nitrogen or argon atmosphere. |
| Instability of the quinoxaline ring | Highly basic conditions, particularly at elevated temperatures, could potentially lead to the cleavage of the heterocyclic ring, though this is less common. |
Quantitative Data from Forced Degradation Studies
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound.
| Stress Condition | Time (hours) | This compound Assay (%) | Major Degradant 1 (%) (Quinoxaline-5-carboxylic acid) | Major Degradant 2 (%) ((quinoxalin-5-yl)methanol) |
| 0.1 M HCl at 60 °C | 24 | 92.5 | 6.8 | Not Detected |
| 0.1 M NaOH at 60 °C | 24 | 85.2 | 7.1 | 7.5 |
| 3% H₂O₂ at 25 °C | 24 | 88.9 | 10.3 | Not Detected |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid. Heat the solution at 60°C for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide. Heat the solution at 60°C for 24 hours under an inert atmosphere. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 20% B, increase to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Diagrams
Caption: Troubleshooting workflow for this compound stability.
Overcoming poor solubility of quinoxaline derivatives in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of quinoxaline derivatives in organic solvents.
Troubleshooting Guide
Issue: My quinoxaline derivative is not dissolving in my chosen organic solvent.
1. Initial Checks & Considerations:
-
Purity of Compound and Solvent: Ensure both your quinoxaline derivative and the solvent are of high purity, as impurities can affect solubility.[1]
-
Equilibration Time: Allow sufficient time for the dissolution process. Some compounds may take longer to dissolve completely. Agitation or stirring can help accelerate this process.[2]
-
Compound Stability: Before applying heat, verify the thermal stability of your specific quinoxaline derivative to prevent degradation.
2. Step-by-Step Troubleshooting:
-
Gentle Heating & Sonication: Try warming the solution gently (e.g., to 37°C) and using a sonication bath. This can provide the necessary energy to overcome the crystal lattice energy of the compound.[3]
-
Alternative Solvents: If solubility remains low in common solvents like DMSO, consider more potent options such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethylacetamide (DMA).[3] Be aware that these solvents can be more aggressive and may not be compatible with all experimental systems.[3]
-
Co-solvents: Introduce a co-solvent to your primary solvent system.[4][5] Co-solvents can reduce the interfacial tension between the compound and the solvent, thereby increasing solubility.[5][6] Commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[3][4]
-
pH Adjustment: For quinoxaline derivatives with ionizable groups, adjusting the pH of the solution can significantly enhance solubility.[6][7][8][9] Since quinoxalines are generally basic, acidification of the medium can lead to the formation of more soluble salts.[3][10]
Frequently Asked Questions (FAQs)
General Solubility
Q1: Why do many quinoxaline derivatives have poor solubility?
The poor solubility of many quinoxaline derivatives stems from their rigid, planar, and aromatic structure.[2] These characteristics can lead to strong intermolecular forces in the solid state, resulting in high crystal lattice energy that is difficult to overcome by the solvent.[2]
Q2: What are the key factors influencing the solubility of my quinoxaline derivative?
Several factors dictate the solubility of a quinoxaline derivative:
-
Substituent Effects: The nature and position of functional groups on the quinoxaline core play a crucial role. Polar groups that can form hydrogen bonds (e.g., -OH, -NH2) generally increase solubility in polar solvents.[2]
-
Solvent Polarity: The principle of "like dissolves like" is fundamental. Polar derivatives will be more soluble in polar solvents, and non-polar derivatives in non-polar solvents.[2]
-
Temperature: For most solid compounds, solubility increases with temperature.[2]
-
Crystal Lattice Energy: A higher crystal lattice energy corresponds to stronger intermolecular forces within the crystal, leading to lower solubility.[2]
Solubility Enhancement Techniques
Q3: What is co-solvency and how can I use it to improve the solubility of my compound?
Co-solvency is a technique that involves adding a water-miscible solvent (a co-solvent) to your primary solvent to increase the solubility of a poorly soluble compound.[5][8] Co-solvents work by reducing the polarity of the solvent system, making it more favorable for the dissolution of lipophilic compounds.[4]
-
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol 400 (PEG400), and glycerin are frequently used.[3][4][]
-
Considerations: While effective, the concentration of the co-solvent needs to be carefully optimized to avoid potential toxicity or unwanted effects in biological assays.[3][4] Uncontrolled precipitation can also occur upon dilution with an aqueous medium.[4]
Q4: Can I use pH modification to improve the solubility of my quinoxaline derivative?
Yes, pH adjustment is a powerful technique for improving the solubility of ionizable compounds.[6][7][8][9][] Since the quinoxaline ring contains basic nitrogen atoms, it can be protonated in acidic conditions to form a more soluble salt.[3][10]
-
Screening: To find the optimal pH, you can prepare a series of buffers with varying pH values (e.g., pH 2, 3, 4, 5, 6, 7.4) and test the solubility of your compound in each.[3]
-
Common Acids: Citric acid or hydrochloric acid are often used to lower the pH.
Q5: What are cyclodextrins and how do they enhance solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[3][12][13] They can encapsulate poorly soluble molecules, like quinoxaline derivatives, within their cavity, forming an "inclusion complex."[3][13][14][15] This complex is more water-soluble than the drug molecule alone.[3][14]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations.[12][13]
Q6: Is salt formation a viable strategy for improving the solubility of quinoxaline derivatives?
Yes, forming a salt of your quinoxaline derivative can significantly improve its solubility and dissolution rate.[7][9][16] This is particularly effective for basic compounds like quinoxalines, where reaction with an acid can produce a more soluble salt form.[10][16]
-
Considerations: The choice of the counterion is important, and the stability of the resulting salt should be evaluated.[16]
Experimental Protocols & Data
Q7: How can I experimentally determine the solubility of my quinoxaline derivative?
The isothermal saturation method is a common and reliable technique.[2] This involves adding an excess amount of your solid compound to a known volume of solvent in a sealed container at a constant temperature.[2] The mixture is agitated until equilibrium is reached, after which the concentration of the dissolved compound in the supernatant is determined analytically.[2]
Q8: Can you provide some quantitative solubility data for a quinoxaline derivative?
The following table summarizes the mole fraction solubility (x) of 6-chloro-2,3-diphenylquinoxaline in twelve different organic solvents at various temperatures. This data can serve as a reference for predicting solubility trends of other substituted quinoxalines.[2]
| Temperature (K) | N,N-Dimethylformamide (DMF) | N-Methylpyrrolidone (NMP) | Dimethyl Sulfoxide (DMSO) | 1,4-Dioxane | Acetone | 2-Butanone | Ethyl Acetate | Acetonitrile | 1-Propanol | 1-Butanol | Methanol | Ethanol |
| 278.2 | 0.0573 | 0.0712 | 0.0411 | 0.0234 | 0.0187 | 0.0165 | 0.0098 | 0.0043 | 0.0011 | 0.0015 | 0.0006 | 0.0008 |
| 283.2 | 0.0654 | 0.0811 | 0.0478 | 0.0271 | 0.0219 | 0.0193 | 0.0116 | 0.0051 | 0.0013 | 0.0018 | 0.0007 | 0.0010 |
| 288.2 | 0.0745 | 0.0923 | 0.0556 | 0.0314 | 0.0256 | 0.0226 | 0.0137 | 0.0060 | 0.0015 | 0.0021 | 0.0009 | 0.0012 |
| 293.2 | 0.0848 | 0.1049 | 0.0645 | 0.0364 | 0.0299 | 0.0265 | 0.0161 | 0.0071 | 0.0018 | 0.0025 | 0.0011 | 0.0014 |
| 298.2 | 0.0964 | 0.1192 | 0.0748 | 0.0423 | 0.0349 | 0.0310 | 0.0189 | 0.0083 | 0.0021 | 0.0029 | 0.0013 | 0.0017 |
| 303.2 | 0.1095 | 0.1354 | 0.0866 | 0.0490 | 0.0407 | 0.0362 | 0.0222 | 0.0098 | 0.0025 | 0.0034 | 0.0015 | 0.0020 |
| 308.2 | 0.1243 | 0.1538 | 0.1001 | 0.0567 | 0.0474 | 0.0422 | 0.0260 | 0.0115 | 0.0029 | 0.0040 | 0.0018 | 0.0024 |
| 313.2 | 0.1410 | 0.1747 | 0.1156 | 0.0655 | 0.0551 | 0.0491 | 0.0304 | 0.0135 | 0.0034 | 0.0047 | 0.0021 | 0.0028 |
| 318.2 | 0.1599 | 0.1984 | 0.1334 | 0.0756 | 0.0639 | 0.0571 | 0.0355 | 0.0158 | 0.0040 | 0.0055 | 0.0025 | 0.0033 |
| 323.2 | 0.1812 | 0.2251 | 0.1538 | 0.0872 | 0.0740 | 0.0662 | 0.0414 | 0.0185 | 0.0047 | 0.0064 | 0.0029 | 0.0039 |
Experimental Workflows and Signaling Pathways
Isothermal Saturation Method Workflow
Caption: Workflow for the Isothermal Saturation Method.
Logical Framework for Factors Influencing Solubility
Caption: Key Factors Influencing Quinoxaline Solubility.
Illustrative Signaling Pathway Involving Quinoxaline Derivatives
Many quinoxaline derivatives are investigated for their anticancer properties, often targeting key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.
Caption: Inhibition of the PI3K/Akt/mTOR Pathway.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijpbr.in [ijpbr.in]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. brieflands.com [brieflands.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 12. scispace.com [scispace.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. humapub.com [humapub.com]
- 15. asiapharmaceutics.info [asiapharmaceutics.info]
- 16. pharmacy180.com [pharmacy180.com]
Preventing byproduct formation in quinoxaline synthesis
Welcome to the technical support center for quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Here we address specific challenges that may arise during the synthesis of quinoxaline derivatives, focusing on the prevention of common byproducts.
Q1: My reaction is producing a significant amount of a benzimidazole derivative alongside my desired quinoxaline. What causes this and how can I prevent it?
A1: The formation of a benzimidazole byproduct is a common issue that typically arises when the o-phenylenediamine starting material reacts with an aldehyde or carboxylic acid impurity present in your 1,2-dicarbonyl compound.[1]
Troubleshooting Steps:
-
Assess Dicarbonyl Purity: Before beginning the synthesis, verify the purity of your 1,2-dicarbonyl reagent using methods like NMR or GC-MS. If aldehyde impurities are detected, purify the reagent by recrystallization or chromatography.[1]
-
Control Reaction Atmosphere: Some 1,2-dicarbonyl compounds can be susceptible to oxidation, which may generate acidic impurities.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this side reaction.[1]
-
Optimize Catalyst: The choice of catalyst can be crucial. Certain catalysts can selectively promote the quinoxaline formation over the benzimidazole pathway.
Q2: I'm observing byproducts from the self-condensation of my α-dicarbonyl starting material. How can this be minimized?
A2: Self-condensation, an aldol-type reaction, can occur with dicarbonyl compounds like 1,2-diacetylbenzene, especially under basic or acidic conditions at elevated temperatures.[2][3] This side reaction competes with the desired quinoxaline synthesis.[2][4]
Key Strategies for Prevention:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the 1,2-dicarbonyl compound to the o-phenylenediamine. An excess of the dicarbonyl component increases the likelihood of self-condensation.[2]
-
Lower Reaction Temperature: Many modern protocols for quinoxaline synthesis are effective at room temperature.[2][5][6] Lowering the temperature can disfavor the aldol condensation, which often has a higher activation energy.[2]
-
Catalyst Optimization: An efficient catalyst can accelerate the quinoxaline synthesis, allowing it to outpace the self-condensation side reaction.[2]
-
Order of Addition: Adding the dicarbonyl compound slowly to a solution containing the diamine and catalyst ensures it is more likely to react with the diamine before it can self-condense.[2]
Q3: My characterization data suggests the presence of a quinoxaline N-oxide. How can this be avoided?
A3: Quinoxaline N-oxides form through the over-oxidation of the quinoxaline ring.[1] This can happen if reaction conditions are too harsh or if an oxidizing agent is present.[1]
Preventative Measures:
-
Avoid Strong Oxidizing Agents: If your synthetic route does not require an oxidant, ensure that none are introduced inadvertently.
-
Inert Atmosphere: Reactions conducted in the presence of air (oxygen) for extended periods, particularly at high temperatures, can lead to N-oxide formation.[1] Performing the reaction under an inert atmosphere like nitrogen or argon can prevent this.[1]
Q4: The reaction seems incomplete, and I suspect a dihydroquinoxaline intermediate is present. How can I drive the reaction to completion?
A4: The formation of a stable dihydroquinoxaline intermediate indicates that the final oxidation step of the reaction is not complete. This is more common under non-oxidizing conditions.[1]
Troubleshooting Steps:
-
Introduce a Mild Oxidant: Often, simply stirring the reaction mixture open to the air is sufficient to oxidize the dihydroquinoxaline to the aromatic quinoxaline.[1]
-
Catalyst Choice: Certain catalysts, especially those based on transition metals, can facilitate this final oxidation step.[1]
-
Increase Reaction Time/Temperature: If a mild oxidant is not effective, consider moderately increasing the reaction time or temperature to promote the final aromatization step.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common issues encountered during quinoxaline synthesis.
Comparative Data on Reaction Conditions
The choice of solvent and catalyst significantly impacts reaction time and yield. Modern "green chemistry" approaches often utilize milder conditions and recyclable catalysts.[5]
Table 1: Effect of Different Solvents on the Synthesis of 2,3-diphenylquinoxaline
This table illustrates the impact of various solvents on the reaction between benzene-1,2-diamine and benzil.
| Solvent | Time (min) | Yield (%) |
| Ethanol | 10 | 95 |
| THF | 25 | 80 |
| MeCN | 20 | 85 |
| EtOAc | 30 | 70 |
| Toluene | 35 | 65 |
| Solvent-free | 15 | 90 |
Data adapted from a study utilizing TiO₂-Pr-SO₃H as a catalyst.[5]
Table 2: Comparison of Catalysts for Quinoxaline Synthesis at Room Temperature
This table compares the effectiveness of different catalysts for the reaction of o-phenylenediamine and benzil in a toluene solvent over 2 hours at 25°C.
| Entry | Catalyst | Yield (%) |
| 1 | None | 0 |
| 2 | Alumina (Support) | 0 |
| 3 | AlCuMoVP | 92 |
| 4 | AlFeMoVP | 80 |
Data adapted from a study on alumina-supported heteropolyoxometalates.[6]
Key Experimental Protocols
Below are detailed methodologies for synthesizing quinoxaline derivatives, focusing on methods that minimize byproduct formation.
Protocol 1: Phenol-Catalyzed Synthesis at Room Temperature
This protocol describes a highly efficient and rapid synthesis of quinoxalines using a catalytic amount of phenol.[7]
Materials:
-
Aromatic o-diamine (1 mmol)
-
1,2-dicarbonyl compound (1 mmol)
-
Phenol (0.2 mmol, 20 mol%)
-
Ethanol/Water (7:3 v/v, 10 mL)
-
Deionized Water (20 mL)
Procedure:
-
In a round-bottom flask, dissolve the aromatic o-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in 10 mL of a 7:3 ethanol/water mixture.[7]
-
Add phenol (0.2 mmol) to the solution.[7]
-
Stir the reaction mixture vigorously at room temperature.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 20:1).[7]
-
Upon completion (typically within 2-5 minutes), add 20 mL of deionized water to the mixture to precipitate the product.[7]
-
Allow the mixture to stand at room temperature for approximately 30 minutes to facilitate complete crystallization.[7]
-
Collect the crystalline product by vacuum filtration and dry.[7]
Protocol 2: Bentonite Clay K-10 Catalyzed Green Synthesis
This protocol utilizes an inexpensive and reusable heterogeneous catalyst, aligning with green chemistry principles.[5][8]
Materials:
-
o-phenylenediamine (1 mmol)
-
Benzil (1 mmol)
-
Bentonite K-10 clay (3 g)
-
Ethanol (50 mL)
Procedure:
-
Combine o-phenylenediamine (1 mmol), benzil (1 mmol), and bentonite K-10 clay (3 g) in a round-bottom flask.[8]
-
Add 50 mL of ethanol to the flask.[8]
-
Stir the mixture at room temperature for approximately 20 minutes.[8]
-
Upon completion, filter the reaction mixture to remove the insoluble clay catalyst. The catalyst can be washed, dried, and reused.[8]
-
Concentrate the filtrate to approximately 5 mL.[8]
-
Dilute the concentrated solution with 10 mL of water and let it stand for 1 hour to allow for the formation of pure crystals.[8]
-
Collect the product via vacuum filtration.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Self-condensation - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of Quinoxaline-5-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Quinoxaline-5-carbaldehyde, focusing on scalability and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing the quinoxaline ring?
A1: The most prevalent and scalable method for synthesizing the quinoxaline core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1] For the synthesis of this compound, this would involve the reaction of 2,3-diaminobenzaldehyde with glyoxal. Modern approaches often utilize green chemistry principles, such as catalyst-free reactions in solvents like methanol at room temperature, which have been proven to be highly efficient and scalable.[2]
Q2: What are the main challenges when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound presents several challenges. These include ensuring efficient heat and mass transfer, managing the stability of the aldehyde functional group which can be sensitive to reaction conditions, controlling byproduct formation, and developing effective purification methods for large quantities of the product.
Q3: How can I prepare the key starting material, 2,3-diaminobenzaldehyde?
A3: 2,3-Diaminobenzaldehyde can be synthesized from 2-amino-3-nitrobenzaldehyde through the selective reduction of the nitro group.[3] Common methods for nitro group reduction include catalytic hydrogenation using reagents like Palladium on carbon (Pd/C) or using reducing agents like iron powder in an acidic medium.[3] Care must be taken to choose conditions that do not affect the aldehyde or the existing amino group.
Q4: What are the typical byproducts in quinoxaline synthesis and how can they be minimized?
A4: Common byproducts include benzimidazoles, which can form if the 1,2-dicarbonyl compound degrades to an aldehyde, and quinoxaline N-oxides from over-oxidation. To minimize benzimidazole formation, ensure the purity of the glyoxal. To prevent N-oxide formation, especially at larger scales where reactions might be heated for longer periods, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q5: What is the most effective method for purifying this compound at a large scale?
A5: For large-scale purification, crystallization is often the most cost-effective method. If impurities with similar polarity are present, column chromatography may be necessary, though it can be challenging to scale. An alternative for purifying aldehydes is through the formation of a bisulfite adduct. The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be filtered off and then the aldehyde can be regenerated by treatment with a base.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Degradation of the aldehyde group. - Suboptimal reaction conditions. | - Monitor the reaction by TLC or HPLC to ensure completion. - Maintain a neutral or slightly acidic pH to protect the aldehyde. - If using a catalyst-free method, consider gentle heating (e.g., to 40-50 °C) to drive the reaction to completion.[2] |
| Formation of a Brown/Polymeric Side Product | - Polymerization of the aldehyde starting material or product. - Side reactions of the aldehyde group. | - Ensure the reaction is not overly acidic or basic. - Keep the reaction temperature as low as possible while ensuring a reasonable reaction rate. - Work up the reaction promptly upon completion. |
| Product is Difficult to Purify | - Presence of unreacted 2,3-diaminobenzaldehyde. - Contamination with benzimidazole byproducts. | - Wash the crude product with a dilute acid solution to remove the basic diamine starting material. - For benzimidazole removal, consider column chromatography with a hexane/ethyl acetate solvent system. - Attempt purification via the bisulfite adduct method. |
| Inconsistent Results on Scale-Up | - Inefficient mixing or heat transfer. - Localized "hot spots" leading to side reactions. | - Use a reactor with appropriate stirring and heating controls. - For exothermic reactions, consider adding one of the reactants portion-wise to control the temperature. |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Diaminobenzaldehyde
This protocol describes the reduction of 2-amino-3-nitrobenzaldehyde to 2,3-diaminobenzaldehyde.
Materials:
-
2-Amino-3-nitrobenzaldehyde
-
Iron powder (<325 mesh)
-
Glacial acetic acid
-
Ethanol
-
Water
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of 2-amino-3-nitrobenzaldehyde in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add glacial acetic acid to the solution.
-
Heat the mixture to a gentle reflux (around 80-90 °C).
-
Slowly add iron powder to the refluxing solution in portions to control the exothermic reaction.
-
After the addition is complete, continue to reflux for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the iron salts.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,3-diaminobenzaldehyde. This product is often used directly in the next step without further purification due to its instability.
Protocol 2: Scalable, Catalyst-Free Synthesis of this compound
This protocol is adapted from a green, scalable method for quinoxaline synthesis.[2]
Materials:
-
2,3-Diaminobenzaldehyde
-
Glyoxal (40% aqueous solution)
-
Methanol
-
Ethyl acetate
-
Brine
Procedure:
-
In a reactor suitable for the desired scale, dissolve the crude 2,3-diaminobenzaldehyde in methanol (approximately 5 mL per mmol of diamine).
-
To the stirred solution, add an equimolar amount of 40% aqueous glyoxal dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours at room temperature. Monitor the reaction by TLC or HPLC.
-
If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Quantitative Data
Table 1: Typical Yields for Quinoxaline Synthesis via Condensation of o-Phenylenediamines with Dicarbonyls
| o-Phenylenediamine | Dicarbonyl | Catalyst | Solvent | Time | Yield (%) | Reference |
| o-Phenylenediamine | Glyoxal | None | Methanol | 1 min | 93 | [2] |
| 4,5-Dimethyl-1,2-phenylenediamine | Glyoxal | None | Methanol | 1 min | 95 | [2] |
| o-Phenylenediamine | Benzil | None | Methanol | 1 min | 96 | [2] |
| 4-Nitro-o-phenylenediamine | Benzil | Acetic Acid | Methanol | 5 min | 88 | [2] |
Table 2: Comparison of Reduction Methods for Nitroarenes
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Nitrobenzaldehyde | Fe/AcOH | Acetic Acid | 95-110 | 3-4 | >95 (in situ) |
| 2-Nitroaniline | H₂, Pd/C | Ethanol | 25 | 2 | >95 |
| 2-Nitrobenzaldehyde | SnCl₂·2H₂O | Ethanol | 78 | 1 | 85 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Validation & Comparative
Spectral Data Validation of Synthesized Quinoxaline-5-carbaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate synthesis and validation of heterocyclic compounds are paramount. This guide provides a comparative analysis of the spectral data for synthesized Quinoxaline-5-carbaldehyde, alongside a common isomer, Quinoxaline-2-carbaldehyde, to aid in its unambiguous identification and characterization.
This document outlines detailed experimental protocols for the synthesis and spectral analysis of this compound. Quantitative spectral data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are presented in structured tables for clear comparison with Quinoxaline-2-carbaldehyde, a readily available alternative. Visual diagrams generated using Graphviz illustrate the synthesis workflow, providing a comprehensive overview of the process.
Comparative Spectral Data Analysis
The following tables summarize the key spectral data for this compound and its isomer, Quinoxaline-2-carbaldehyde. These values serve as a benchmark for researchers to validate their synthesized products.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Chemical Shift (δ) ppm |
| This compound | Data not currently available in searched resources. |
| Quinoxaline-2-carbaldehyde | 10.2 (s, 1H, -CHO), 9.3 (s, 1H, H-3), 8.2-8.0 (m, 2H, Ar-H), 7.9-7.7 (m, 2H, Ar-H) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Chemical Shift (δ) ppm |
| This compound | Data not currently available in searched resources. |
| Quinoxaline-2-carbaldehyde | Data not currently available in searched resources. |
Table 3: IR Spectral Data Comparison
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | Data not currently available in searched resources. |
| Quinoxaline-2-carbaldehyde | ~1700 (C=O stretch of aldehyde), ~1600 (C=N stretch), ~1500 (aromatic C=C stretch) |
Table 4: Mass Spectrometry Data Comparison
| Compound | Method | [M+H]⁺ (m/z) |
| This compound | ESI | 159.06 |
| Quinoxaline-2-carbaldehyde | ESI | 159.06[1] |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the acquisition of its spectral data.
Synthesis of this compound
A common method for the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, a plausible route would involve the reaction of 1,2-diaminobenzene with a protected form of glyoxal-5-carbaldehyde, followed by deprotection. A detailed experimental protocol is provided below, adapted from general procedures for quinoxaline synthesis.
Materials:
-
1,2-diaminobenzene
-
2,2-dimethoxyethanal (Glyoxal dimethyl acetal)
-
Strong acid catalyst (e.g., HCl)
-
Oxidizing agent (e.g., manganese dioxide)
-
Appropriate solvents (e.g., ethanol, dichloromethane)
Procedure:
-
Condensation: Dissolve equimolar amounts of 1,2-diaminobenzene and 2,2-dimethoxyethanal in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with dichloromethane.
-
Oxidation: The resulting intermediate is then oxidized to the corresponding carbaldehyde. Dissolve the intermediate in a suitable solvent and add an oxidizing agent like manganese dioxide.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture to remove the oxidizing agent and evaporate the solvent to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel.
Spectral Data Acquisition
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 400 MHz or 500 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a higher sample concentration may be required.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).[2]
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into an electrospray ionization (ESI) source of a mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Visualization of Synthesis and Validation Workflow
The following diagram illustrates the general workflow for the synthesis and spectral validation of this compound.
Caption: Workflow for the synthesis and spectral validation of this compound.
References
Comparing the reactivity of Quinoxaline-5-carbaldehyde with other aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of quinoxaline-5-carbaldehyde with other commonly used aromatic and heterocyclic aldehydes, namely benzaldehyde and pyridine-2-carbaldehyde. This analysis is supported by established chemical principles and available experimental data to inform synthetic strategy and drug design.
Executive Summary
The reactivity of an aldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups attached to the aromatic ring system generally increase reactivity towards nucleophiles, while electron-donating groups decrease it. Steric hindrance around the aldehyde group can also play a significant role in modulating reactivity.
This compound is an aromatic aldehyde featuring a fused pyrazine and benzene ring system. The pyrazine ring is electron-deficient due to the presence of two nitrogen atoms. This inherent electronic property is expected to withdraw electron density from the benzene ring and, consequently, from the aldehyde group at the 5-position. This electron-withdrawing effect should enhance the electrophilicity of the carbonyl carbon, making this compound generally more reactive than benzaldehyde towards nucleophilic attack.
Compared to pyridine-2-carbaldehyde , the presence of the fused benzene ring and the second nitrogen atom in the quinoxaline system likely results in a more complex electronic landscape. However, the overall electron-withdrawing nature of the quinoxaline ring is expected to be significant.
This guide will delve into a theoretical comparison of reactivity in key aldehyde reactions, present available (though limited) comparative data, provide detailed experimental protocols for assessing reactivity, and visualize relevant biological signaling pathways where quinoxaline derivatives have shown activity.
Theoretical Comparison of Reactivity
The reactivity of the carbonyl group in these aldehydes is influenced by both electronic and steric factors.
Electronic Effects:
-
Benzaldehyde: The phenyl group is weakly electron-donating through resonance but can be considered relatively neutral compared to the heterocyclic aldehydes in this comparison.
-
Pyridine-2-carbaldehyde: The nitrogen atom in the pyridine ring is electron-withdrawing through an inductive effect, which increases the electrophilicity of the carbonyl carbon at the 2-position.
-
This compound: The quinoxaline ring system is strongly electron-withdrawing due to the two nitrogen atoms in the pyrazine ring. This deactivates the aromatic system and significantly increases the partial positive charge on the carbonyl carbon of the aldehyde at the 5-position, making it highly susceptible to nucleophilic attack.
Based on these electronic effects, the predicted order of reactivity towards nucleophiles is:
This compound > Pyridine-2-carbaldehyde > Benzaldehyde
Steric Effects:
The steric hindrance around the aldehyde group in all three compounds is relatively similar, with the formyl group attached to a six-membered aromatic ring. Therefore, electronic effects are expected to be the dominant factor in determining their relative reactivity.
Data Presentation: A Comparative Overview
Direct quantitative comparative studies on the reactivity of this compound alongside benzaldehyde and pyridine-2-carbaldehyde are scarce in the literature. However, we can extrapolate from the general understanding of the electronic properties of these ring systems. The following table summarizes the expected relative reactivity based on these principles.
| Aldehyde | Ring System | Electronic Effect of the Ring | Predicted Relative Reactivity (towards Nucleophiles) |
| This compound | Quinoxaline | Strongly Electron-Withdrawing | High |
| Pyridine-2-carbaldehyde | Pyridine | Moderately Electron-Withdrawing | Medium |
| Benzaldehyde | Benzene | Relatively Neutral | Low |
Experimental Protocols for Reactivity Comparison
To empirically determine the relative reactivity of these aldehydes, the following standardized experimental protocols can be employed. The key metrics for comparison would be reaction rates and product yields under identical conditions.
Wittig Reaction
The Wittig reaction, which converts aldehydes to alkenes, is a classic example of nucleophilic addition to a carbonyl group. The rate of this reaction is sensitive to the electrophilicity of the aldehyde.
Protocol:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add n-butyllithium (1.1 equivalents) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide (a color change to orange/red is typically observed).
-
Aldehyde Addition: Cool the ylide solution back to 0 °C. In a separate flask, dissolve the aldehyde (this compound, benzaldehyde, or pyridine-2-carbaldehyde; 1.0 equivalent) in anhydrous THF. Add the aldehyde solution dropwise to the ylide solution.
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) at regular time intervals (e.g., every 15 minutes).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the aldehyde), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Data Comparison: Compare the time taken for complete consumption of each aldehyde and the isolated yields of the corresponding alkenes.
Reduction with Sodium Borohydride
The reduction of an aldehyde to a primary alcohol using a mild reducing agent like sodium borohydride is another reaction dependent on the electrophilicity of the carbonyl carbon.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) in methanol.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH4) (1.1 equivalents) portion-wise to the solution while stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC at regular intervals.
-
Work-up: After completion, carefully add water to quench the excess NaBH4.
-
Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the corresponding alcohol.
-
Data Comparison: Compare the reaction times and isolated yields for the three aldehydes.
Oxidation with Tollens' Reagent (Qualitative Comparison)
Tollens' test provides a qualitative measure of the ease of oxidation of an aldehyde. A faster formation of the silver mirror indicates a more easily oxidized (and generally more reactive) aldehyde.
Protocol:
-
Preparation of Tollens' Reagent: In a clean test tube, add 2 mL of 0.1 M silver nitrate solution. Add one drop of 10% sodium hydroxide solution. A brown precipitate of silver(I) oxide will form. Add dilute (2%) ammonia solution dropwise, with shaking, until the brown precipitate just dissolves. This forms the Tollens' reagent, [Ag(NH3)2]+.
-
Reaction: Add a few drops of the aldehyde to the freshly prepared Tollens' reagent.
-
Observation: Gently warm the mixture in a water bath (around 60 °C) for a few minutes.
-
Data Comparison: Observe the time taken for the formation of a silver mirror on the inner surface of the test tube. A faster formation indicates a higher reactivity.
Signaling Pathway Involvement
Quinoxaline derivatives are known to interact with various biological signaling pathways, making them attractive scaffolds for drug development. Below are diagrams of key pathways where quinoxaline-based compounds have shown inhibitory activity.
A Comparative Analysis of the Biological Activities of Quinoxaline-5-carbaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The biological efficacy of these compounds is often intricately linked to their structural features, including the specific arrangement of substituents on the quinoxaline scaffold. This guide provides a comparative overview of the biological activities of positional isomers of quinoxaline-carbaldehyde, with a focus on available data for quinoxaline-6-carbaldehyde, to illustrate the critical role of isomeric positioning on therapeutic potential.
Influence of Isomerism on Biological Activity
The position of a functional group on the quinoxaline ring can dramatically influence its interaction with biological targets, leading to variations in efficacy and selectivity. While direct comparative studies on all positional isomers of quinoxaline-carbaldehyde are not extensively documented in publicly available literature, the principle that isomeric substitution patterns dictate biological outcomes is well-established for the quinoxaline scaffold.
For instance, studies on other quinoxaline derivatives have demonstrated that shifting a substituent from one position to another on the benzene ring of the quinoxaline core can significantly alter the compound's antimycobacterial activity. This highlights the sensitivity of biological targets to the specific stereochemistry of the interacting molecule.
Biological Activity of Quinoxaline-6-carbaldehyde
Research has been conducted on the synthesis and biological evaluation of 2,3-diphenylquinoxaline-6-carbaldehyde (DPQC). In vitro studies have demonstrated its potential as an anticancer and antimicrobial agent.
Data Presentation
| Compound | Biological Activity | Cell Line/Strain | Quantitative Data |
| 2,3-diphenylquinoxaline-6-carbaldehyde (DPQC) | Anticancer | Human liver cancer (HepG2) | Enhanced activity at 125 µg/mL |
| Antibacterial | Yersinia enterocolitica (MTCC 840) | Potent bactericidal activity with a maximum zone of inhibition of 19.5 ± 1.0 mm at 2.5 µg/mL | |
| Antioxidant | DPPH radical scavenging | 67.48% scavenging activity at 500 µg/mL | |
| Antioxidant | Hydroxyl radical (HO•) scavenging | 64.21% scavenging activity |
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the evaluation of the biological activity of quinoxaline derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Quinoxaline-6-carbaldehyde derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Disc Diffusion Method
The disc diffusion method is a widely used technique to test the susceptibility of bacteria to antibiotics and other antimicrobial agents.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Agar Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of an agar plate.
-
Disc Application: Impregnate sterile paper discs with a known concentration of the test compound and place them on the inoculated agar surface. A standard antibiotic disc is used as a positive control.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.
Visualizing Experimental Workflows
Experimental Workflow for Biological Evaluation
Caption: Workflow for the synthesis and biological evaluation of quinoxaline-carbaldehyde isomers.
Proposed Anticancer Mechanism of Action
While the precise mechanism for Quinoxaline-5-carbaldehyde isomers is yet to be fully elucidated, many quinoxaline derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival.
Caption: A potential signaling pathway targeted by quinoxaline-carbaldehyde isomers.
Comparative Crystallographic Analysis of Quinoxaline-5-Carbaldehyde Derivatives: A Guide for Researchers
A detailed examination of the structural nuances of quinoxaline-5-carbaldehyde derivatives is crucial for advancing their application in medicinal chemistry. This guide provides a comparative overview of the crystallographic data of selected derivatives, alongside detailed experimental protocols to support further research and development in this promising area of drug discovery.
Quinoxaline scaffolds are a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The arrangement of atoms and molecules in their solid state, as determined by X-ray crystal structure analysis, is pivotal in understanding their chemical behavior and biological efficacy. This guide focuses on the crystallographic analysis of this compound and its derivatives, offering a valuable resource for researchers, scientists, and drug development professionals.
Comparative Crystallographic Data
To facilitate a clear comparison, the following table summarizes key crystallographic parameters for two distinct this compound derivatives. Derivative 1 is a complex piperazinyl-substituted quinoxalinone, while Derivative 2 represents a Schiff base derivative of quinoxaline-2-carbaldehyde, included for comparative purposes due to the availability of its crystal structure data.
| Parameter | Derivative 1: 6-fluoro-5-[4-[(5-fluoro-2-methyl-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]- N-methyl-pyridine-2-carboxamide | Derivative 2: A Schiff Base of Quinoxaline-2-carbaldehyde |
| Chemical Formula | C23H23F2N5O3 | Not explicitly stated, generic Schiff base |
| Crystal System | Monoclinic | Not explicitly stated |
| Space Group | P2₁/c | Not explicitly stated |
| a (Å) | 17.4559(8) | Not available |
| b (Å) | 5.0647(2) | Not available |
| c (Å) | Not explicitly stated in abstract | Not available |
| α (°) | 90 | Not available |
| β (°) | Not explicitly stated in abstract | Not available |
| γ (°) | 90 | Not available |
| Volume (ų) | Not explicitly stated in abstract | Not available |
| Z | Not explicitly stated in abstract | Not available |
| Reference | [1] | [2] |
Note: Detailed crystallographic data for Derivative 2 were not fully available in the public domain searches. Researchers are encouraged to consult the Cambridge Crystallographic Data Centre (CCDC) for more comprehensive information.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the general synthesis and characterization procedures for the compared quinoxaline derivatives.
General Synthesis of Quinoxaline Carbaldehyde Derivatives
The synthesis of quinoxaline derivatives often begins with the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, a common precursor is 1,2-diaminobenzaldehyde.
A general procedure for the synthesis of a piperazinyl-substituted quinoxalinone derivative, similar to Derivative 1, involves the following steps[1]:
-
Reaction of a quinoxaline-carbaldehyde with a piperazine derivative: A solution of the appropriate quinoxaline-carbaldehyde and a piperazine-containing reactant are stirred in a suitable solvent such as tetrahydrofuran (THF) at room temperature.
-
Reductive Amination: A reducing agent, for instance, sodium triacetoxyborohydride, is added to the mixture to facilitate the formation of the C-N bond between the quinoxaline and piperazine moieties.
-
Quenching and Isolation: The reaction is quenched with a protic solvent like methanol, and the final product is isolated and purified using standard techniques such as evaporation and chromatography.
For the synthesis of Schiff base derivatives, a general method involves the condensation of a quinoxaline carbaldehyde with a primary amine[2]:
-
Condensation Reaction: The quinoxaline carbaldehyde and the desired primary amine are dissolved in a suitable solvent, often an alcohol, and refluxed for several hours.
-
Crystallization: Upon cooling, the Schiff base product often precipitates out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.
Single-Crystal X-ray Diffraction Analysis
The determination of the three-dimensional structure of the synthesized compounds is performed using single-crystal X-ray diffraction.
-
Crystal Growth: Single crystals suitable for X-ray analysis are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature, often low temperature to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares techniques.
Visualizing the Research Workflow
The following diagrams illustrate the general workflows for the synthesis and analysis of this compound derivatives.
Caption: General synthetic workflow for quinoxaline derivatives.
Caption: Workflow for X-ray crystallographic analysis.
Structural Insights and Future Directions
The crystallographic data, though limited for a direct comparison of multiple this compound derivatives, highlights the structural diversity that can be achieved through derivatization. The complex structure of Derivative 1 demonstrates the intricate molecular architectures that can be designed, which is often a key factor in achieving high target specificity in drug design.
Future research should focus on the synthesis and crystallographic characterization of a broader range of this compound derivatives. This would enable a more comprehensive comparative analysis, providing deeper insights into structure-activity relationships. Such studies will be invaluable for the rational design of novel quinoxaline-based therapeutic agents with enhanced efficacy and selectivity.
References
A Comparative Guide to Catalytic Systems for Quoxaline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, driving continuous innovation in their synthetic methodologies. The classical approach, the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, has evolved significantly with the advent of diverse catalytic systems aimed at improving yields, reducing reaction times, and promoting greener chemical processes. This guide provides an objective comparison of various catalytic systems for quinoxaline synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparative Performance of Catalytic Systems
The efficiency of quinoxaline synthesis is highly dependent on the chosen catalytic system. The following tables summarize the performance of various catalysts under different reaction conditions, providing a clear comparison of their effectiveness.
Transition-Metal-Free Catalytic Systems
Transition-metal-free catalysts offer an attractive alternative to traditional metal-based systems, often providing advantages in terms of cost, toxicity, and ease of removal from the final product.[1][2][3]
| Catalyst | Catalyst Loading | Substrates | Solvent | Temperature | Time | Yield (%) | Reference |
| Nitrilotris(methylenephosphonic acid) | 5 mol% | 1,2-diamines and 1,2-dicarbonyls | Not Specified | Not Specified | Short | 80-97 | [1] |
| Ammonium Bifluoride (NH₄HF₂) | Not Specified | o-phenylenediamine and 1,2-dicarbonyls | Aqueous Ethanol | Mild | Not Specified | 90-98 | [1] |
| Iodine (I₂) | 20 mol% | o-phenylenediamine and α-hydroxy ketones | DMSO | Not Specified | Not Specified | 78-99 | [1] |
| Phenol | 20 mol% | o-Phenylenediamine and 1,2-Diacetylbenzene | Ethanol/Water (1:1) | Room Temp. | 10-30 min | High | [4] |
| Polymer Supported Sulphanilic Acid | 5% | o-phenylenediamines and 1,2-diaryl ketones | Ethanol | Reflux | 35 min | 90 | [5] |
| Polymer Supported Sulphanilic Acid | 5% | o-phenylenediamines and 1,2-diaryl ketones | Ethanol | Room Temp. | 40 min | 88 | [5] |
| Pyridine | 0.1 mmol | 1,2-phenylenediamines and phenacyl bromide | THF | Room Temp. | Not Specified | Excellent | [6] |
Heterogeneous and Nanocatalytic Systems
Heterogeneous and nanocatalysts are gaining prominence due to their high efficiency, stability, and recyclability, aligning with the principles of green chemistry.[7]
| Catalyst | Catalyst Loading | Substrates | Solvent | Temperature | Time | Yield (%) | Reference |
| Silica Nanoparticles (SiO₂) | Not Specified | 1,2-diamines and 1,2-diketones | Solvent-free | Room Temp. | Short | High | [7] |
| Fe₃O₄@SiO₂/Schiff base/Co(II) | 0.03 g | Aromatic/aliphatic 1,2-diamines and benzil | Ethanol/Water | Room Temp. | Not Specified | High | [7] |
| Nano-kaoline/BF₃/Fe₃O₄ | Not Specified | 1,2-phenylene diamines and 1,2-diketones | Grinding | Not Specified | Not Specified | High | [7] |
| Alumina-supported CuH₂PMo₁₁VO₄₀ (AlCuMoVP) | 100 mg | o-phenylenediamine and benzyl | Toluene | 25°C | 120 min | 92 | [8] |
| Natural Phosphate (NP) | Not Specified | 1,2-diamines and 1,2-dicarbonyls | Methanol | Room Temp. | 1-45 min | 92-99 | [9][10] |
| Synthetic Fluorapatite Phosphate (SFAP) | Not Specified | 1,2-diamines and 1,2-dicarbonyls | Methanol | Room Temp. | 60-120 min | 87-97 | [9][10] |
Other Catalytic Systems
A variety of other catalysts have also been effectively employed in quinoxaline synthesis.
| Catalyst | Catalyst Loading | Substrates | Solvent | Temperature | Time | Yield (%) | Reference |
| CrCl₂·6H₂O | Not Specified | Aryl-1,2-diamine and 1,2-dicarbonyl | Ethanol | Room Temp. | 38 min | 93 | [11] |
| PbBr₂ | Not Specified | Aryl-1,2-diamine and 1,2-dicarbonyl | Ethanol | Room Temp. | Not Specified | High | [11] |
| CuSO₄·5H₂O | Not Specified | Aryl-1,2-diamine and 1,2-dicarbonyl | Ethanol | Room Temp. | Not Specified | High | [11] |
| Cerium(IV) Ammonium Nitrate (CAN) | Catalytic amount | Substituted benzil and o-phenylenediamine derivatives | Water or MeCN | Not Specified | Not Specified | High | [12][13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below, offering a practical guide for laboratory implementation.
Protocol 1: Phenol-Catalyzed Synthesis at Room Temperature
This protocol utilizes a mild and inexpensive catalyst with a short reaction time, representing a green chemistry approach.[4]
Materials:
-
o-Phenylenediamine (1 mmol)
-
1,2-Diacetylbenzene (1 mmol)
-
Phenol (20 mol%)
-
Ethanol
-
Water
Procedure:
-
Dissolve o-phenylenediamine and 1,2-diacetylbenzene in a 1:1 mixture of ethanol and water.
-
Add phenol (20 mol%) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (n-hexane:ethyl acetate 20:1).
-
Upon completion (typically within 10-30 minutes), add 20 mL of water to the reaction mixture.
-
Allow the mixture to stand at room temperature for 30 minutes to facilitate product crystallization.
-
Collect the pure product crystals by filtration and wash with cold water.
-
Dry the product. For further purification, recrystallization from hot ethanol can be performed.
Protocol 2: Synthesis using Alumina-Supported Heteropolyoxometalates
This method employs a recyclable heterogeneous catalyst for a clean reaction at room temperature.[4][8]
Materials:
-
o-Phenylenediamine (1 mmol, 108.14 mg)
-
Benzyl (1 mmol)
-
Alumina-supported CuH₂PMo₁₁VO₄₀ (AlCuMoVP) catalyst (100 mg)
-
Toluene (8 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a mixture of o-phenylenediamine (1 mmol) and benzyl (1 mmol) in a round-bottom flask, add 8 mL of toluene.
-
Add 100 mg of the AlCuMoVP catalyst to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress with TLC.
-
After completion (approximately 120 minutes), separate the insoluble catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the pure product.
-
The product can be further purified by recrystallization from ethanol.
Protocol 3: Pyridine-Catalyzed Synthesis from Phenacyl Bromide
This protocol describes the synthesis of quinoxalines from α-haloketones.[6]
Materials:
-
Phenacyl bromide (1 mmol)
-
1,2-diamine (1 mmol)
-
Pyridine (0.1 mmol)
-
Tetrahydrofuran (THF) (2 mL)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
To a stirred mixture of phenacyl bromide (1 mmol) and pyridine (0.1 mmol) in THF (2 mL), add the 1,2-diamine (1 mmol) slowly at room temperature.
-
Continue stirring for the time specified for the particular substrate.
-
Monitor the progress of the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with EtOAc (2 x 10 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent to obtain the crude product, which can be further purified by column chromatography or recrystallization.
Visualizing the Synthesis
The following diagrams illustrate the general workflow and a common catalytic cycle for quinoxaline synthesis.
Caption: General workflow for the synthesis of quinoxalines.
Caption: Simplified acid-catalyzed condensation mechanism.
References
- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Recent advances in the transition-metal-free synthesis of quinoxalines | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. arabjchem.org [arabjchem.org]
- 6. acgpubs.org [acgpubs.org]
- 7. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 12. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 13. soc.chim.it [soc.chim.it]
A Comparative Guide to Quinoxaline-5-carbaldehyde and Quinoline-5-carbaldehyde in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, quinoxaline and quinoline scaffolds are cornerstones in the development of novel therapeutic agents. Both are nitrogen-containing heterocyclic compounds, with quinoxaline being a bioisostere of quinoline. Their derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the biological performance of derivatives of quinoxaline-5-carbaldehyde and quinoline-5-carbaldehyde, focusing on their anticancer and antimicrobial activities as reported in various biological assays.
Direct comparative studies on this compound and quinoline-5-carbaldehyde are scarce in the current literature. Therefore, this guide will focus on their thiosemicarbazone derivatives—a common modification known to enhance biological activity—to provide a meaningful comparison based on available data. It is important to note that the data presented is compiled from different studies and is not the result of a direct head-to-head comparison in a single study.
Comparative Biological Activity: A Focus on Thiosemicarbazone Derivatives
Thiosemicarbazones are a class of compounds known for their metal-chelating properties and a broad range of pharmacological effects, including potent anticancer and antimicrobial activities. The condensation of this compound or quinoline-5-carbaldehyde with thiosemicarbazide results in their respective thiosemicarbazone derivatives, which have been the subject of numerous biological investigations.
Anticancer Activity
Derivatives of both scaffolds have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes like topoisomerases or protein kinases.
Table 1: Anticancer Activity of Quinoxaline-carbaldehyde Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Quinoxaline Derivative A | HCT116 (Colon) | 2.5 | Cell Cycle Arrest (G2/M) |
| Quinoxaline Derivative B | PC-3 (Prostate) | 2.11 | Topoisomerase II Inhibition, Apoptosis Induction |
| Quinoxaline Derivative C | MCF-7 (Breast) | 9.0 | Apoptosis Induction |
(Note: Data is compiled from different studies and is not directly comparable.)
Table 2: Anticancer Activity of Quinoline-carbaldehyde Thiosemicarbazone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Quinoline-2-carboxaldehyde Thiosemicarbazone Cu(II) Complex | U937 (Histiocytic Lymphoma) | < 1.0 (approx.) | Topoisomerase IIa Inhibition |
| Isoquinoline-1-carboxaldehyde Thiosemicarbazone Derivative | L1210 (Leukemia) | Not specified in IC50, but showed high in vivo activity | Not specified |
(Note: Data is compiled from different studies and is not directly comparable.)
Antimicrobial Activity
Both quinoxaline and quinoline derivatives have been extensively studied for their antibacterial and antifungal properties. The data is often presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 3: Antimicrobial Activity of Quinoxaline-carbaldehyde Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
|---|---|---|---|---|
| Quinoxaline Thiosemicarbazide Derivative Vb | E. coli | 0.19 | - | - |
| Quinoxaline Thiosemicarbazide Derivative Ve | S. aureus | 0.19 | C. albicans | 0.78 |
(Note: Data is compiled from different studies and is not directly comparable.)
Table 4: Antimicrobial Activity of Quinoline-carbaldehyde Thiosemicarbazone Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
|---|---|---|---|---|
| 2-chloro-quinoline-3-carbaldehyde-N-aryl thiosemicarbazone 3c | S. aureus | 50 | C. albicans | 50 |
| 2-chloro-quinoline-3-carbaldehyde-N-aryl thiosemicarbazone 3j | E. coli | 50 | C. albicans | 50 |
(Note: Data is compiled from different studies and is not directly comparable.)
Signaling Pathways in Anticancer Activity
A common mechanism of anticancer action for both quinoxaline and quinoline derivatives is the induction of apoptosis, or programmed cell death. This can be triggered through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which leads to the cleavage of cellular proteins and ultimately cell death. Quinoxaline derivatives have been shown to induce apoptosis by generating reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential. Similarly, certain quinoline derivatives activate both caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic pathway).
Caption: Generalized apoptotic signaling pathways induced by cytotoxic quinoxaline and quinoline derivatives.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: A typical experimental workflow for determining cytotoxicity using the MTT assay.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and create a series of two-fold dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL) and then dilute it to the final desired concentration (typically 5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
Both this compound and quinoline-5-carbaldehyde serve as valuable starting points for the synthesis of biologically active compounds. Their thiosemicarbazone derivatives, in particular, exhibit promising anticancer and antimicrobial activities. While the available data suggests that both classes of compounds are effective, the lack of direct comparative studies makes it difficult to definitively state whether one scaffold is superior to the other. The specific biological activity is highly dependent on the overall molecular structure, including the nature and position of various substituents.
Future research should focus on the direct comparative evaluation of quinoxaline- and quinoline-based compounds in a standardized set of biological assays. Such studies would provide a clearer understanding of the structure-activity relationships and help guide the rational design of more potent and selective therapeutic agents. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers embarking on such investigations.
A Comparative Guide to Validated Analytical Methods for Quinoxaline-5-carbaldehyde Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential validated analytical methods for the quantification of Quinoxaline-5-carbaldehyde, a key intermediate in various pharmaceutical and chemical syntheses. Due to the limited availability of published, fully validated methods specifically for this compound, this document outlines proposed methodologies based on established analytical techniques for structurally similar compounds, primarily other quinoxaline derivatives and aldehydes. The performance data presented is based on typical validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of aromatic aldehydes. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, particularly for volatile and semi-volatile compounds. UV-Vis Spectrophotometry provides a simpler and more accessible method for quantification, albeit with potentially lower selectivity.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 5% | < 5% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range | µg/mL range |
| Specificity | High (with appropriate column and mobile phase) | Very High (based on mass fragmentation) | Moderate (potential for interference) |
| Typical Run Time | 5 - 15 minutes | 10 - 30 minutes | < 5 minutes |
Experimental Protocols
The following are detailed proposed experimental protocols for the quantification of this compound. These are based on methods for similar compounds and should be validated for the specific application.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control of this compound in bulk drug substances and intermediates.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), isocratic elution
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by UV scan of this compound (typically in the range of 254-320 nm)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards by diluting with the mobile phase to cover the expected concentration range.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol. Dilute with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of trace amounts of this compound, for instance, in impurity profiling or reaction monitoring.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Data acquisition and processing software
Reagents:
-
Dichloromethane or other suitable solvent (GC grade)
-
This compound reference standard
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230 °C
-
MS Transfer Line Temperature: 280 °C
-
Mass Range: m/z 50-300
-
Ionization Mode: Electron Ionization (EI) at 70 eV
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in dichloromethane. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the GC-MS system.
-
Quantification: Identify the this compound peak by its retention time and mass spectrum. Create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards. Calculate the concentration in the sample using the calibration curve.
UV-Vis Spectrophotometry
This method is a simple and rapid technique for the quantification of this compound in solutions where it is the primary absorbing species.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Reagents:
-
Methanol or Ethanol (UV grade)
-
This compound reference standard
Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a stock solution of the reference standard in the chosen solvent. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the same solvent and dilute to a concentration that falls within the linear range of the calibration curve.
-
Analysis: Measure the absorbance of the blank (solvent), standards, and samples at the determined λmax.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the sample from its absorbance using the calibration curve.
Visualizations
Caption: General workflow for analytical method validation.
Caption: Experimental workflow for HPLC-UV analysis.
A Head-to-Head Comparison of Synthetic Routes to Quinoxalines: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of quinoxaline scaffolds is a critical step in the discovery of new therapeutic agents. This guide provides an objective, data-driven comparison of various synthetic routes to quinoxalines, offering insights into the performance, efficiency, and reaction conditions of classical and modern methodologies.
Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The classical and most widely used method for synthesizing the quinoxaline scaffold is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] However, the landscape of organic synthesis is continually evolving, with a strong emphasis on greener, more efficient, and versatile methodologies. This comparison guide delves into the nuances of several key synthetic strategies, providing experimental data to support an informed choice of methodology.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route to a target quinoxaline derivative depends on several factors, including the desired substitution pattern, scalability, and the principles of green chemistry. Below is a comparative summary of some of the most common methods.
| Synthetic Route | Key Features | Typical Reaction Time | Typical Yields (%) |
| Hinsberg/Classical Synthesis | Condensation of o-phenylenediamines and 1,2-dicarbonyls. Often acid-catalyzed.[2][3] | 2-12 h | 80-95 |
| Beirut Reaction | Cycloaddition of benzofuroxan with enamines or enolates to produce quinoxaline-N,N'-dioxides.[4][5][6] | Varies | Moderate to Good |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction, often solvent-free or in green solvents.[7][8][9][10] | 1-10 min | 85-98 |
| Metal-Catalyzed Synthesis | Employs various metal catalysts (e.g., Cu, Ni, Fe) to facilitate the reaction under milder conditions.[11] | Varies | Good to Excellent |
| Green Synthesis | Focuses on environmentally benign conditions, using catalysts like nicotinamide or performing the reaction in water.[12][13] | 1 min - several hours | 85-96 |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and adaptation in a laboratory setting.
Protocol 1: Hinsberg/Classical Synthesis of 2,3-Diphenylquinoxaline
This protocol describes a general and efficient method for the synthesis of quinoxaline derivatives via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[14]
Materials:
-
o-phenylenediamine (1 mmol, 0.108 g)
-
Benzil (1,2-dicarbonyl compound) (1 mmol)
-
Toluene (8 mL)
-
Alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP) (0.1 g)[14][15]
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol for recrystallization
Procedure:
-
To a mixture of o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add the catalyst (0.1 g).[14]
-
Stir the mixture at room temperature.[14]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[14]
-
Upon completion of the reaction, separate the insoluble catalyst by filtration.[14]
-
Dry the filtrate over anhydrous Na₂SO₄.[14]
-
Evaporate the solvent under reduced pressure.[14]
-
Purify the crude product by recrystallization from ethanol to obtain the pure quinoxaline derivative.[14]
Protocol 2: Microwave-Assisted Synthesis of Quinoxalines
This method utilizes microwave irradiation for a rapid and efficient synthesis.[7]
Materials:
-
1,2-diamine (1 mmol)
-
1,2-dicarbonyl compound (1 mmol)
-
Ethanol/water (1:1, 1 mL)
-
Iodine (5 mol%)
-
Dichloromethane
-
5% Sodium thiosulphate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the diamine (1 mmol) and the dicarbonyl compound (1 mmol) in ethanol/water (1:1, 1 mL).[7]
-
Add a catalytic amount (5 mol%) of iodine.[7]
-
Irradiate the mixture using a CEM microwave at 50 °C and a power level of 300 µ for 2-3 minutes.[7]
-
Monitor the reaction by TLC.[7]
-
After completion, add dichloromethane (10 mL) to the reaction mixture.[7]
-
Wash successively with 5% sodium thiosulphate solution (2 mL) and brine (2 mL).[7]
-
Dry the organic layer with anhydrous sodium sulfate and concentrate.[7]
Visualizing the Synthetic Pathways
To better understand the relationships and workflows of quinoxaline synthesis, the following diagrams are provided.
Caption: A general workflow for the synthesis of quinoxalines.
Caption: The reaction mechanism for the Hinsberg synthesis of quinoxalines.
Conclusion
The synthesis of quinoxalines can be achieved through a variety of methods, each with its own set of advantages and disadvantages. The classical Hinsberg synthesis remains a robust and high-yielding method. However, for rapid synthesis and greener approaches, microwave-assisted and other modern catalytic methods offer significant benefits in terms of reduced reaction times and environmental impact. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the target molecule and the overarching goals of the research program.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. [PDF] Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds | Semantic Scholar [semanticscholar.org]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. ecommons.udayton.edu [ecommons.udayton.edu]
- 10. ecommons.udayton.edu [ecommons.udayton.edu]
- 11. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. thieme-connect.com [thieme-connect.com]
- 14. benchchem.com [benchchem.com]
- 15. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Docking Studies of Quinoxaline-5-carbaldehyde and its Analogs with Target Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the docking studies of quinoxaline-5-carbaldehyde and its structural analogs with various protein targets implicated in cancer signaling. The information presented herein is intended to offer insights into the potential of this chemical scaffold in drug discovery and to provide detailed methodologies for in silico screening.
Comparative Docking Analysis
Table 1: Docking Performance of a Quinoxaline-Carbaldehyde Analog with c-Met Kinase
| Compound/Analog | Target Protein | PDB ID | Software | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Amino Acid Residues |
| MDBD (a derivative of DPQC) | c-Met kinase | 3F66 | AutoDock | -10.8 | 0.01187 | ARG1086, MET1211, VAL1092, ALA1226, ALA1108 |
DPQC: 2,3-diphenylquinoxaline-6-carbaldehyde MDBD: 4,4′-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline), a related quinoxaline derivative investigated in the same study as DPQC.
Table 2: Comparative Docking Data of Other Quinoxaline Derivatives with Protein Kinases
| Compound Class | Target Protein | PDB ID | Example Compound | Binding Energy (kcal/mol) | Reference |
| Quinoxaline-based hybrids | EGFR | 4HJO | Compound IVd | -12.03 | [1] |
| Quinoxaline derivatives | c-Met kinase | 1R1W | Compound NQ1 | -8.13 | |
| Quinoxaline derivatives | Topoisomerase II | - | Compound 22 | - |
Experimental Protocols
This section details a generalized methodology for performing molecular docking studies with quinoxaline derivatives against protein kinases, based on commonly employed protocols in the field.
Molecular Docking Protocol for Quinoxaline Derivatives with c-Met Kinase
1. Software:
-
AutoDock 4.2: For performing the molecular docking simulations.
-
AutoDockTools (ADT): For preparing the protein and ligand files.
-
Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the docking results.
2. Protein Preparation:
-
The three-dimensional crystal structure of the target protein, c-Met kinase, is retrieved from the Protein Data Bank (PDB ID: 3F66).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.
-
The protein structure is saved in the PDBQT file format, which is required by AutoDock.
3. Ligand Preparation:
-
The 2D structure of the quinoxaline derivative (e.g., 2,3-diphenylquinoxaline-6-carbaldehyde) is drawn using a chemical drawing software like ChemDraw and converted to a 3D structure.
-
The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed for the ligand atoms.
-
The rotatable bonds in the ligand are defined to allow for conformational flexibility during docking.
-
The prepared ligand is saved in the PDBQT file format.
4. Grid Generation:
-
A grid box is defined to encompass the active site of the c-Met kinase. The grid box is typically centered on the co-crystallized ligand from the original PDB file to ensure the docking search is focused on the known binding pocket.
-
The dimensions of the grid box are set to be large enough to accommodate the ligand and allow for its free rotation and translation (e.g., 60 x 60 x 60 Å with a grid spacing of 0.375 Å).
-
Grid parameter files for each atom type in the ligand are generated using AutoGrid.
5. Docking Simulation:
-
The docking is performed using the Lamarckian Genetic Algorithm (LGA) in AutoDock.
-
The number of genetic algorithm runs is typically set to 100 to ensure a thorough search of the conformational space.
-
Other docking parameters, such as population size, maximum number of energy evaluations, and mutation and crossover rates, are set to their default values unless specific optimization is required.
6. Analysis of Results:
-
The docking results are clustered based on the root-mean-square deviation (RMSD) of the ligand conformations.
-
The conformation with the lowest binding energy in the most populated cluster is selected as the most probable binding mode.
-
The binding interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein are visualized and analyzed using software like Discovery Studio Visualizer or PyMOL.
Visualizations
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), activates several downstream signaling cascades, primarily the RAS/MAPK, PI3K/Akt, and STAT pathways. These pathways are crucial for cell growth, proliferation, survival, and migration. Dysregulation of c-Met signaling is a hallmark of various cancers.
Caption: The c-Met signaling pathway and its downstream effectors.
Molecular Docking Workflow
The following diagram illustrates the typical workflow for a molecular docking study, from the initial preparation of the protein and ligand to the final analysis of the results.
Caption: A generalized workflow for molecular docking studies.
References
Quinoxaline Derivatives as Promising Agents Against Drug-Resistant Bacteria: A Comparative Guide
An Examination of Quinoxaline-5-carbaldehyde Analogs and Their Efficacy
The escalating threat of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of effective antimicrobial agents. Among these, quinoxaline derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the antibacterial efficacy of derivatives closely related to this compound, focusing on their activity against drug-resistant bacteria. Due to a lack of specific published data on this compound, this report focuses on the closely related quinoxaline-6-carbaldehyde and quinoxaline-5-carboxamide derivatives, providing valuable insights into the potential of this compound class.
Comparative Antibacterial Efficacy
The antibacterial potential of quinoxaline derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. The following tables summarize the MIC values of quinoxaline-6-carbaldehyde and various quinoxaline-5-carboxamide derivatives against a panel of pathogenic bacteria, including drug-resistant strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Quinoxaline-6-carbaldehyde against Various Bacterial Isolates
| Bacterial Species | Number of Isolates Tested | MIC Range (µg/mL) |
| Staphylococcus aureus | 89 | 5 - 100 |
| Vibrio cholerae | 133 | <10 - 100 |
| Shigella dysenteriae 7 | - | 25 |
| Salmonella spp. | - | Sensitive |
| Escherichia coli | - | Mostly Resistant |
| Pseudomonas spp. | - | Mostly Resistant |
| Klebsiella spp. | - | Mostly Resistant |
Note: The study found the compound to be bacteriostatic against Shigella dysenteriae 7 and bactericidal against S. aureus NCTC 6571, 8530, and 8531.
Table 2: Antibacterial Activity of Quinoxaline-5-carboxamide Derivatives (5a-5p) [1]
| Compound | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Staphylococcus aureus (MIC in µg/mL) | Streptococcus pyogenes (MIC in µg/mL) |
| 5a | >1000 | >1000 | 500 | 250 |
| 5b | 500 | 1000 | 250 | 200 |
| 5c | >1000 | >1000 | 500 | 500 |
| 5d | 500 | 500 | 200 | 250 |
| 5e | 1000 | >1000 | 250 | 200 |
| 5f | 250 | 500 | 200 | 125 |
| 5g | 500 | 1000 | 250 | 200 |
| 5h | 1000 | >1000 | 500 | 250 |
| 5i | 250 | 500 | 125 | 100 |
| 5j | 500 | 1000 | 200 | 125 |
| 5k | >1000 | >1000 | 500 | 500 |
| 5l | 250 | 500 | 125 | 100 |
| 5m | 500 | 1000 | 250 | 200 |
| 5n | 1000 | >1000 | 500 | 250 |
| 5o | 200 | 250 | 100 | 125 |
| 5p | 250 | 500 | 125 | 100 |
| Ciprofloxacin | 10 | 15 | 25 | 20 |
Note: The study highlights that compounds with fluoro-substituted phenyl groups, as well as cyclic and aliphatic chains, exhibited enhanced antibacterial activity.[1]
Experimental Protocols
The determination of antibacterial efficacy relies on standardized and reproducible experimental protocols. The following sections detail the methodologies commonly employed in the assessment of novel antibacterial agents like quinoxaline derivatives.
Synthesis of Quinoxaline Derivatives
The synthesis of quinoxaline derivatives often involves the condensation of an aromatic diamine with a dicarbonyl compound. For instance, the synthesis of quinoxaline-5-carboxamide derivatives starts from commercially available methyl 2,3-diaminobenzoate.[1] A general synthetic scheme is outlined below.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared, typically to a concentration of 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The quinoxaline derivative is serially diluted in a liquid growth medium within a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Proposed Mechanisms of Action
The antibacterial activity of quinoxaline derivatives is believed to be multifactorial, with several potential mechanisms of action proposed. These include the inhibition of essential bacterial enzymes and the generation of damaging reactive oxygen species.
One of the primary proposed mechanisms is the inhibition of DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, and their inhibition leads to the disruption of DNA synthesis and ultimately, bacterial cell death. This mechanism is shared with the well-established quinolone class of antibiotics.
Another significant mechanism, particularly for quinoxaline 1,4-di-N-oxides, involves their bioreductive activation to generate reactive oxygen species (ROS) . Under the hypoxic conditions often found in bacterial environments, these compounds can be reduced by bacterial enzymes, leading to the formation of superoxide radicals and other ROS. This oxidative stress causes widespread damage to cellular components, including DNA, proteins, and lipids, resulting in cell death.
References
Safety Operating Guide
Proper Disposal of Quinoxaline-5-carbaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Quinoxaline-5-carbaldehyde, ensuring laboratory safety and regulatory compliance.
This compound is classified as an irritant that may cause an allergic skin reaction and serious eye irritation. Adherence to strict disposal protocols is necessary to mitigate these risks and prevent environmental contamination.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Safety Data Summary
The following table summarizes the key hazard information for this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Examples |
| Skin Sensitization, Category 1 | H317: May cause an allergic skin reaction.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Serious Eye Irritation, Category 2 | H319: Causes serious eye irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a critical final step in the experimental workflow. The following procedure should be followed:
-
Waste Segregation: All materials contaminated with this compound, including residual solid chemical, contaminated personal protective equipment (gloves, etc.), and any absorbent materials used for spill cleanup, must be segregated as hazardous waste.
-
Containerization: Collect all solid and contaminated waste in a clearly labeled, leak-proof container. The container should be suitable for hazardous chemical waste.
-
Labeling: The waste container must be labeled with the full chemical name, "this compound," and the appropriate hazard warnings, including "Irritant" and "Skin Sensitizer."
-
Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor. Do not dispose of this compound in standard laboratory trash or drains. All disposal must comply with local, regional, and national environmental regulations.[2][3]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Personal protective equipment for handling Quinoxaline-5-carbaldehyde
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for Quinoxaline-5-carbaldehyde, including operational and disposal plans.
Chemical Profile:
| Property | Value | Source |
| CAS Number | 141234-08-4 | [1][2][3] |
| Molecular Formula | C₉H₆N₂O | [1][2][3] |
| Molecular Weight | 158.16 g/mol | [1][2] |
| Purity | ≥95% to ≥98% | [1][2] |
| Appearance | White to pale yellow solid | [4] |
| Storage | 4°C, stored under nitrogen | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling due to its potential health hazards. While a specific, comprehensive Safety Data Sheet (SDS) is not publicly available, information from suppliers and related quinoxaline compounds indicates the following hazards.
Summary of Potential Hazards:
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[5] |
| H315 | Causes skin irritation.[5][6] |
| H319 | Causes serious eye irritation.[5][6] |
| H335 | May cause respiratory irritation.[5][6] |
| H351 | Suspected of causing cancer.[5] |
Recommended Personal Protective Equipment (PPE):
A risk assessment should be conducted before handling, but the following PPE is generally recommended.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, polychloroprene, butyl rubber).[5] Gloves should be inspected for degradation before and during use. | To prevent skin contact and irritation.[5] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[5][7] A face shield may be necessary for splash hazards.[8][9] | To protect eyes from dust particles and splashes. |
| Skin and Body Protection | Laboratory coat or chemical-resistant overalls.[5] Closed-toe shoes are mandatory. | To prevent skin exposure and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation.[5][10] A NIOSH-approved respirator may be required if dust is generated and engineering controls are insufficient.[5][8] | To avoid inhalation of dust which can cause respiratory irritation.[5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Preparation and Use:
-
Before use, obtain special instructions and review the available safety information.[5]
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.[5][10]
-
Avoid generating dust.[5] Use dry clean-up procedures if any material is spilled.[5]
-
Do not eat, drink, or smoke when using this product.[5]
-
Wash hands and any exposed skin thoroughly after handling.[5][10]
-
-
Experimental Workflow:
Emergency and Disposal Plans
Preparedness for emergencies and a clear disposal plan are critical components of laboratory safety.
Emergency Procedures:
Emergency Situation Action Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [10]If skin irritation persists, seek medical attention. [6][10]Remove contaminated clothing. [6] Eye Contact Rinse cautiously with water for several minutes. [6][10]Remove contact lenses if present and easy to do. Continue rinsing. [6][10]If eye irritation persists, get medical advice/attention. [6][10] Inhalation Move the person to fresh air and keep them comfortable for breathing. [6][10]If you feel unwell, call a poison center or doctor. [6] Ingestion Clean mouth with water and drink plenty of water afterwards. [7][10]Call a poison center or doctor if you feel unwell. [6] Fire Use water spray, dry chemical powder, foam, or carbon dioxide to extinguish. [5][7]Wear self-contained breathing apparatus and full protective gear for firefighting. [7] Accidental Release/Spill Clean up all spills immediately. [5]Avoid contact with skin and eyes. [5]Wear impervious gloves and safety glasses. [5]Use dry clean-up procedures and avoid generating dust. [5]Collect spilled material in a clean, dry, sealable, and labeled container for disposal. [5]
Chemical Spill Workflow Diagram:
Figure 2. Workflow for responding to a chemical spill of this compound.
Waste Disposal Plan:
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.
-
Regulations: Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
[11]* Procedure: Dispose of contents and container to an approved waste disposal plant. [10]Collect waste in suitable, closed containers for disposal. [7]Do not release into the environment.
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. keyorganics.net [keyorganics.net]
- 4. chemimpex.com [chemimpex.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. synerzine.com [synerzine.com]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
